D-Valine-d8
Beschreibung
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
125.20 g/mol |
IUPAC-Name |
(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D3,2D3,3D,4D |
InChI-Schlüssel |
KZSNJWFQEVHDMF-UZTPAVETSA-N |
Isomerische SMILES |
[2H][C@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
Kanonische SMILES |
CC(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What are the physical and chemical properties of D-Valine-d8?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of D-Valine-d8, a deuterated isotopologue of the D-enantiomer of the essential amino acid valine. This document is intended to be a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds in their work.
This compound serves as a crucial internal standard for the accurate quantification of D-valine in various biological matrices through mass spectrometry-based techniques.[1] Its use is particularly relevant in metabolomics, pharmacokinetic studies, and in the investigation of inborn errors of metabolism. The incorporation of eight deuterium atoms provides a distinct mass shift, enabling clear differentiation from its unlabeled counterpart without significantly altering its chemical behavior.[2]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₃D₈NO₂ | [1] |
| Molecular Weight | 125.20 g/mol | [1][2] |
| CAS Number | 1116448-82-8 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >295 °C (subl.) | [2] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Optical Activity | [α]20/D -27.5°, c = 8 in 6 M HCl | [2] |
| Solubility | Soluble in water. | [3] |
| Storage Temperature | Room temperature | [3] |
Structural Information
| Property | Representation | Reference(s) |
| SMILES String | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])\C@@(N)C(O)=O | [2] |
| InChI Key | KZSNJWFQEVHDMF-UZTPAVETSA-N | [2] |
Experimental Protocols
The following sections outline detailed methodologies for key experiments relevant to the characterization and application of this compound.
Determination of Isotopic and Chemical Purity by Mass Spectrometry
Objective: To confirm the isotopic enrichment and chemical purity of this compound.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild aqueous buffer). Create a dilution series to establish a calibration curve.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically suitable for amino acid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.
-
Mass Transitions:
-
For this compound, monitor the transition from the parent ion (M+H)⁺ to a characteristic product ion.
-
Simultaneously monitor the transition for unlabeled D-Valine to assess for any potential isotopic contamination.
-
-
-
Data Analysis: The isotopic purity is determined by comparing the peak area of the deuterated compound to any signal detected at the mass of the unlabeled compound. Chemical purity is assessed by the presence of any unexpected peaks in the chromatogram.
Enantiomeric Purity Analysis by Chiral HPLC
Objective: To determine the enantiomeric purity of this compound and quantify any contamination with L-Valine-d8.
Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase
-
Column Selection: Utilize a chiral stationary phase (CSP) column designed for the separation of amino acid enantiomers.
-
Mobile Phase: The mobile phase composition will depend on the specific chiral column used but often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, sometimes containing a copper (II) salt.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Isocratic elution at a flow rate of 0.5-1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
-
-
Data Analysis: The enantiomeric purity is calculated by comparing the peak area of the D-enantiomer to the peak area of the L-enantiomer.
Determination of Optical Rotation
Objective: To measure the specific rotation of a this compound solution.
Methodology: Polarimetry
-
Instrument: Use a calibrated polarimeter.
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a specified solvent (e.g., 6 M HCl).[2]
-
Measurement:
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (e.g., 20 °C).
-
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
Applications and Workflows
The primary application of this compound is as an internal standard for the accurate quantification of D-valine in biological samples. The following diagram illustrates a typical experimental workflow for this application using LC-MS/MS.
Caption: Workflow for D-Valine quantification using this compound as an internal standard.
References
- 1. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
A Technical Guide to D-Valine-d8: Certificate of Analysis and Isotopic Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of D-Valine-d8, a deuterated isotopologue of the non-proteinogenic amino acid D-valine. This document details the typical specifications found on a Certificate of Analysis (CoA), outlines the rigorous experimental methodologies used to determine isotopic and chemical purity, and explores its metabolic fate and applications in scientific research.
This compound: An Overview
This compound is a stable isotope-labeled form of D-valine where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a range of research applications, particularly as an internal standard for mass spectrometry-based quantification of D-valine. Its distinct mass shift allows for clear differentiation from its unlabeled counterpart, ensuring accurate and precise measurements in complex biological matrices.
Certificate of Analysis: Key Quantitative Data
A Certificate of Analysis for this compound provides critical information regarding its quality and purity. The following tables summarize the typical quantitative data provided by manufacturers.
Table 1: General Properties and Identification
| Parameter | Specification |
| Chemical Name | D-Valine-2,3,4,4,4,4',4',4'-d8 |
| Molecular Formula | C₅H₃D₈NO₂ |
| Molecular Weight | Approximately 125.20 g/mol |
| CAS Number | Not consistently assigned; varies by supplier |
| Appearance | White to off-white solid |
Table 2: Purity and Isotopic Enrichment
| Parameter | Typical Specification |
| Chemical Purity (by HPLC/NMR) | ≥98% |
| Isotopic Purity (atom % D) | ≥98 atom % D |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d8) |
Experimental Protocols for Purity Assessment
The determination of chemical and isotopic purity of this compound requires sophisticated analytical techniques. The following sections detail the methodologies for these key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the chemical purity of the this compound sample by separating it from any non-deuterated or other chemical impurities.
Methodology:
-
Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent, such as water or a mild aqueous buffer.
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of a weak solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of a strong solvent (e.g., acetonitrile with 0.1% formic acid).
-
Detection: A UV detector is commonly used, monitoring at a wavelength where the amino acid absorbs (typically around 210 nm). An Evaporative Light Scattering Detector (ELSD) can also be used for universal detection.
-
Quantification: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.
Determination of Isotopic Purity by Mass Spectrometry (MS)
Objective: To determine the isotopic enrichment of deuterium in the this compound molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique used to generate ions of the this compound molecule.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to measure the mass-to-charge ratio (m/z) of the molecular ions.
-
Data Analysis: The relative intensities of the ion corresponding to this compound (M+8) and the ions corresponding to lower deuteration levels (M+7, M+6, etc.) and the unlabeled compound (M) are measured.
-
Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the M+8 peak intensity relative to the sum of the intensities of all isotopic peaks. Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied for accurate determination.[1]
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the positions of deuterium labeling, and to provide a quantitative measure of isotopic purity.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable NMR solvent (e.g., D₂O with a known internal standard).
-
¹H NMR Spectroscopy: The absence or significant reduction of proton signals at the positions expected to be deuterated confirms the isotopic labeling. The integration of any residual proton signals against a known standard allows for the quantification of the unlabeled portion.
-
²H (Deuterium) NMR Spectroscopy: This technique directly observes the deuterium nuclei. The spectrum will show signals corresponding to the deuterated positions, confirming the location of the labels. The integration of these signals can be used to determine the relative abundance of deuterium at each site.
-
¹³C NMR Spectroscopy: The carbon spectrum can also provide information about the deuteration. The carbon signals adjacent to deuterium atoms will be split into multiplets due to C-D coupling, confirming the positions of labeling.
Mandatory Visualizations
The following diagrams illustrate key aspects of this compound analysis and metabolism.
Metabolic Pathway of D-Valine
While L-amino acids are the primary building blocks of proteins, D-amino acids can be metabolized by specific enzymes. The primary metabolic pathway for D-valine involves the enzyme D-amino acid oxidase (DAO). This enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of this compound, this results in the formation of α-keto-isovalerate-d7, ammonia, and hydrogen peroxide. The resulting α-keto acid can then enter the catabolic pathway of the branched-chain amino acids, ultimately being converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production. It is important to note that the deuterium labels will be retained on the carbon skeleton throughout this process, albeit with some potential for exchange in aqueous environments.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative mass spectrometry assays. By adding a known amount of this compound to a biological sample, the endogenous levels of D-valine can be accurately determined by comparing the mass spectrometer signal of the labeled and unlabeled compounds. This is crucial in various research areas, including:
-
Metabolomics: Studying the role of D-amino acids in health and disease.
-
Pharmacokinetics: Tracking the absorption, distribution, metabolism, and excretion of D-valine or drugs containing a D-valine moiety.
-
Enzyme Kinetics: Investigating the activity and inhibition of D-amino acid oxidase and other enzymes involved in D-amino acid metabolism.
Deuterium-labeled compounds, in general, are also used in drug development to investigate the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down metabolic processes, potentially improving a drug's pharmacokinetic profile.
References
An In-Depth Technical Guide to the Synthesis and Purification of Enantiomerically Pure D-Valine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the synthesis and purification of enantiomerically pure D-Valine-d8, a deuterated isotopologue of the essential amino acid D-valine. The incorporation of deuterium into drug molecules can offer significant advantages in pharmaceutical development, including improved metabolic profiles and extended half-lives. This document outlines two primary synthetic pathways to obtain the racemic precursor, DL-Valine-d8, followed by a detailed chiral resolution method and subsequent purification techniques to isolate the desired D-enantiomer.
Synthesis of Racemic DL-Valine-d8
Two principal routes for the synthesis of the racemic DL-Valine-d8 precursor are presented: the Strecker synthesis starting from a deuterated aldehyde and the racemization of commercially available L-Valine with concurrent deuteration.
Strecker Synthesis of DL-Valine-d8
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. To obtain DL-Valine-d8, this method commences with the commercially available isobutyraldehyde-d7. The overall reaction involves the formation of an α-aminonitrile intermediate, followed by hydrolysis to the corresponding racemic amino acid.
Experimental Protocol:
-
Formation of α-Aminonitrile-d8:
-
In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) in water is prepared.
-
To this solution, sodium cyanide (NaCN) is added, followed by the dropwise addition of isobutyraldehyde-d7.
-
The reaction mixture is stirred at room temperature for several hours to allow for the formation of the α-aminonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis to DL-Valine-d8:
-
The α-aminonitrile solution is then subjected to acidic hydrolysis. Concentrated hydrochloric acid (HCl) is added, and the mixture is heated to reflux for several hours.
-
Upon completion of the hydrolysis, the reaction mixture is cooled, and the resulting DL-Valine-d8 is isolated by adjusting the pH to its isoelectric point (approximately 5.96), leading to its precipitation.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
| Parameter | Value | Reference |
| Starting Material | Isobutyraldehyde-d7 | Commercially Available |
| Key Reagents | NH₄Cl, NaCN, HCl | [1] |
| Overall Yield | ~65% (for non-deuterated) | [1] |
| Isotopic Purity | >98% (expected) | - |
Racemization and Deuteration of L-Valine
An alternative approach involves the racemization of the readily available and inexpensive L-Valine. This process can be conducted in the presence of a deuterium source to achieve simultaneous deuteration, yielding DL-Valine-d8.
Experimental Protocol:
-
Racemization and Deuteration:
-
L-Valine is dissolved in a mixture of acetic anhydride and deuterium oxide (D₂O).
-
A catalytic amount of an aldehyde (e.g., salicylaldehyde) is added to facilitate the racemization process via the formation of a Schiff base intermediate.
-
The reaction mixture is heated at 100-110°C for approximately 3 hours.[2]
-
The progress of racemization can be monitored by polarimetry, aiming for an optical rotation of zero.
-
After the reaction is complete, the solvent is removed under reduced pressure. The residue is then co-evaporated with water multiple times to remove residual acetic acid and deuterium oxide.
-
The resulting crude DL-Valine-d8 is then carried forward to the purification and resolution steps.
-
| Parameter | Value | Reference |
| Starting Material | L-Valine | Commercially Available |
| Key Reagents | Acetic Anhydride, D₂O, Aldehyde | [2] |
| Temperature | 100-110°C | [2] |
| Reaction Time | 3 hours | [2] |
| Expected Yield | High (near quantitative) | - |
| Isotopic Purity | Dependent on D₂O excess and reaction cycles | - |
Chiral Resolution of DL-Valine-d8
The separation of the racemic DL-Valine-d8 into its constituent enantiomers is a critical step. Chemical resolution using a chiral resolving agent is a widely employed and effective method. D-(-)-Dibenzoyltartaric acid (D-DBTA) is a suitable resolving agent for this purpose.[3]
Experimental Protocol:
-
Diastereomeric Salt Formation:
-
The crude DL-Valine-d8 is dissolved in a dilute aqueous solution of a mineral acid, such as hydrochloric acid or sulfuric acid.[3]
-
A solution of D-(-)-dibenzoyltartaric acid (D-DBTA) in a suitable solvent (e.g., ethanol) is added to the DL-Valine-d8 solution. The molar ratio of DL-Valine-d8 to D-DBTA is typically in the range of 1:0.5 to 1:1.2.[3]
-
The mixture is heated to 80-95°C with stirring for 0.5-2.0 hours to facilitate the formation of diastereomeric salts.[2][3]
-
-
Fractional Crystallization:
-
The solution is then gradually cooled to room temperature, allowing the less soluble diastereomeric salt, this compound-D-DBTA, to crystallize out.
-
The crystals are collected by filtration and washed with a small amount of cold solvent (e.g., water or ethanol).
-
-
Liberation of this compound:
-
The isolated this compound-D-DBTA salt is suspended in water, and the pH is adjusted to the isoelectric point of valine (~5.96) using a base (e.g., ammonium hydroxide or sodium hydroxide).
-
This causes the precipitation of enantiomerically enriched this compound, while the D-DBTA remains in solution as its salt.
-
The precipitated this compound is collected by filtration, washed with cold water to remove any remaining resolving agent, and dried.
-
| Parameter | Value | Reference |
| Resolving Agent | D-(-)-Dibenzoyltartaric Acid (D-DBTA) | [3] |
| Solvent | Dilute HCl or H₂SO₄ | [3] |
| Temperature | 80-95°C | [2] |
| Resolution Yield | 70-80% | [2] |
| Optical Purity | >98% | [2] |
Purification of Enantiomerically Pure this compound
To achieve high purity suitable for pharmaceutical applications, further purification of the resolved this compound is necessary. The primary methods employed are recrystallization and chiral High-Performance Liquid Chromatography (HPLC).
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by removing residual impurities, including any remaining L-Valine-d8 and the resolving agent.
Experimental Protocol:
-
The crude, enantiomerically enriched this compound is dissolved in a minimum amount of a hot solvent system, typically a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly and undisturbed to promote the formation of well-defined crystals.
-
The purified crystals of this compound are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an analytical and preparative technique used to separate enantiomers and to determine the enantiomeric excess (% ee) of the final product.
Analytical Method for Enantiomeric Excess Determination:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a polysaccharide derivative, is used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) with an acidic modifier (e.g., formic acid or acetic acid). The exact composition is optimized for the specific column and analyte.
-
Detection: UV detection is commonly used, often after derivatization of the amino acid with a chromophore-containing reagent to enhance sensitivity.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the D- and L-enantiomers using the formula: % ee = [([D] - [L]) / ([D] + [L])] x 100.
| Parameter | Typical Conditions | Reference |
| Column | Teicoplanin-based CSP | [4] |
| Mobile Phase | Acetonitrile/Methanol/Acetic Acid/Triethylamine | [4] |
| Detection | UV | [4] |
| Quantifiable Level | Down to 0.05% of the minor enantiomer | - |
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Synthesis pathways to racemic DL-Valine-d8.
Caption: Chiral resolution and purification workflow.
References
Understanding the Mass Shift of D-Valine-d8 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Isotopic Labeling in Quantitative Mass Spectrometry
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, accurate quantification of molecules is paramount. Mass spectrometry (MS) has emerged as a powerful tool for this purpose, offering high sensitivity and specificity. When coupled with liquid chromatography (LC), LC-MS allows for the separation and detection of specific analytes within complex biological matrices.
A significant challenge in quantitative LC-MS is the variability that can arise during sample preparation and analysis. To counteract these potential inaccuracies, the use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard.[1] These are molecules that are chemically identical to the analyte of interest but have one or more of their atoms replaced with a heavier, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2]
This guide focuses on D-Valine-d8, a deuterated form of the amino acid D-Valine, and its application as an internal standard in mass spectrometry. By understanding the principles behind its "mass shift," researchers can confidently implement this tool to achieve robust and reliable quantitative data.
The Core Concept: Mass Shift of this compound
The fundamental principle behind the utility of this compound lies in its predictable and detectable increase in mass compared to its unlabeled counterpart, D-Valine. This "mass shift" is a direct result of replacing eight hydrogen (¹H) atoms with eight deuterium (²H) atoms. Since deuterium has a greater atomic mass than hydrogen, the overall molecular weight of this compound is higher.
This mass difference allows the mass spectrometer to distinguish between the analyte (D-Valine) and the internal standard (this compound), even though they exhibit nearly identical chemical and physical properties, such as retention time during chromatography and ionization efficiency.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the mass shift of this compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Mass Shift (Da) |
| D-Valine | C₅H₁₁NO₂ | 117.15[3][4][5][6] | 117.078979 | - |
| This compound | C₅H₃D₈NO₂ | 125.20[7][8][9][10] | 125.129193 | +8.050214 |
Note: Molecular weights are average masses, while monoisotopic masses are calculated using the mass of the most abundant isotope of each element and are more relevant in high-resolution mass spectrometry.
The Role of this compound as an Internal Standard
This compound serves as an ideal internal standard for the quantification of D-Valine and related compounds in various matrices. A known amount of this compound is spiked into each sample, calibrator, and quality control sample at the beginning of the workflow. Because it behaves almost identically to the endogenous D-Valine throughout the entire analytical process (extraction, derivatization, chromatography, and ionization), any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally.
By measuring the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved, as this ratio remains constant despite variations in the absolute signal.
Experimental Protocol: Quantification of D-Valine using this compound
This section provides a generalized experimental protocol for the quantification of D-Valine in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
D-Valine analytical standard
-
This compound internal standard
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Biological matrix (e.g., human plasma)
Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of D-Valine and this compound in a suitable solvent (e.g., water or methanol).
-
Prepare a series of calibration standards by spiking known concentrations of the D-Valine working solution into the blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the this compound internal standard.
-
-
Protein Precipitation:
-
To a 100 µL aliquot of each sample (calibrator, QC, or unknown), add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution.
-
Vortex briefly.
-
Add a protein precipitation solvent (e.g., 400 µL of cold acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate, avoiding the precipitated protein pellet.
-
-
Evaporation and Reconstitution (Optional):
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
The residue is then reconstituted in a smaller volume of the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Use a suitable column for amino acid analysis (e.g., a HILIC or reversed-phase C18 column).
-
Develop a gradient elution method using appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to achieve good separation of D-Valine.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize the MRM transitions (precursor ion → product ion) and collision energies for both D-Valine and this compound.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| D-Valine | [M+H]⁺ (e.g., 118.1) | (Optimized Fragment) |
| This compound | [M+H]⁺ (e.g., 126.1) | (Optimized Fragment) |
Data Analysis
-
Integrate the peak areas for the specified MRM transitions of D-Valine and this compound.
-
Calculate the peak area ratio (D-Valine peak area / this compound peak area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of D-Valine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Applications in Drug Development and Research
The use of D-Valine and its deuterated counterpart is relevant in several areas of drug development and research:
-
Pharmacokinetic (PK) Studies: D-amino acids are sometimes incorporated into peptide-based drugs to increase their stability against enzymatic degradation. This compound can be used to accurately quantify the concentration of such drugs or their metabolites in biological fluids.
-
Metabolomics: As an essential amino acid, valine plays a crucial role in various metabolic pathways. This compound can be used as a tracer to study these pathways and understand how they are affected by disease or drug treatment.
-
Chiral Synthesis: D-Valine is an important chiral building block in the synthesis of many pharmaceutical compounds.[2][11] Accurate quantification of D-Valine during these synthetic processes is critical for ensuring the purity and efficacy of the final product.
Conclusion
The mass shift of this compound is a key feature that enables its use as a highly effective internal standard in mass spectrometry. By leveraging the principles of isotopic labeling, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of D-Valine and related analytes in complex matrices. The detailed experimental protocol provided in this guide serves as a foundation for developing robust and reliable analytical methods, ultimately contributing to the advancement of pharmaceutical and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Valine | C5H11NO2 | CID 71563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mpbio.com [mpbio.com]
- 6. D-Valine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. L-Valine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-Valine-d8 | C5H11NO2 | CID 12169458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Valine-d8 | C5H11NO2 | CID 90969676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
An In-depth Technical Guide on the Natural Abundance and Potential Background Interference of D-Valine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of D-Valine and the potential for background interference when using its deuterated stable isotope, D-Valine-d8, in analytical methodologies. This document is intended to assist researchers, scientists, and drug development professionals in designing robust analytical methods and interpreting data accurately.
Introduction to D-Valine and this compound
Valine is an essential branched-chain amino acid (BCAA) crucial for various physiological processes. While the L-enantiomer (L-Valine) is the proteinogenic form, the D-enantiomer (D-Valine) is also found in nature, albeit at much lower concentrations. This compound is a stable isotope-labeled version of D-Valine, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled analyte, D-Valine, but with a distinct mass-to-charge ratio (m/z).
Natural Abundance of D-Valine
The presence of D-amino acids, including D-Valine, in biological systems and food products is primarily attributed to microbial synthesis and racemization during food processing. While not as abundant as their L-counterparts, their presence is not negligible and must be considered when developing sensitive analytical methods.
Table 1: Reported Occurrences of D-Valine in Various Matrices
| Matrix | Reported Presence/Concentration | Source(s) |
| Food & Beverages | ||
| Fermented Foods (e.g., cheese, yogurt, soy sauce) | Present, concentrations vary depending on the fermentation process and microbial strains involved. | Microbial synthesis |
| Beer | Detected, but not quantified.[1] | Microbial activity during fermentation |
| Red/Green Bell Peppers, Italian Sweet Red Peppers | Found in high concentrations relative to other foods.[1] | Plant metabolism |
| Tofu, Barley, Triticale | Found in lower concentrations.[1] | Plant metabolism |
| Biological Systems | ||
| Bacteria | D-Valine is a component of some bacterial cell walls and is synthesized by various microorganisms. | Microbial metabolism |
| Penicillin | D-Valine is a structural component of the penicillin antibiotic, which is produced by the fungus Penicillium.[2] | Fungal metabolism |
| Human and Animal Tissues | Generally considered non-native, but can be introduced through diet and gut microbiota activity. | Diet, gut microbiota |
Note: Quantitative data on the natural abundance of D-Valine is often limited and varies significantly depending on the specific matrix and analytical method used. This compound is a synthetic compound and is not naturally occurring.
Potential Background Interference of this compound
When using this compound as an internal standard, it is crucial to consider potential sources of background interference that could affect the accuracy of quantification. These interferences can be broadly categorized as isotopic overlap from the analyte and isobaric interferences from other molecules.
Isotopic Contribution from Unlabeled D-Valine
Naturally occurring stable isotopes of the elements in D-Valine (C, H, N, O) can contribute to the mass signal at the m/z of this compound. The theoretical mass of D-Valine is 117.078979 g/mol , and for this compound, it is 125.129377 g/mol . While the mass difference is significant, high concentrations of unlabeled D-Valine could potentially have a minor isotopic peak that overlaps with the this compound signal, especially in high-resolution mass spectrometry.
Isobaric Interferences
Isobaric interferences arise from other compounds in the sample matrix that have the same nominal mass as this compound. Chromatographic separation is essential to mitigate this type of interference.
Table 2: Potential Isobaric Interferences for this compound
| Potential Interferent | Nominal Mass ( g/mol ) | Rationale for Potential Interference | Mitigation Strategy |
| Leucine/Isoleucine Isotopologues | 131 (unlabeled) | While the nominal mass of unlabeled leucine/isoleucine is different, their deuterated forms (e.g., d8-leucine/isoleucine) would have a similar mass to this compound. If present in the sample or introduced as another internal standard, they could interfere. | Chromatographic separation is critical as leucine, isoleucine, and valine are structural isomers. Specific MRM transitions can also help differentiate them. |
| Other Amino Acid Isotopologues | Variable | Other deuterated amino acids, if present, could potentially interfere. | Chromatographic separation and specific MRM transitions. |
| Matrix Components | Variable | Complex biological matrices can contain numerous endogenous compounds that may have the same nominal mass as this compound. | Effective sample preparation to remove matrix components and high-resolution mass spectrometry to differentiate based on exact mass. |
Experimental Protocols for Quantification of D-Valine using this compound
Accurate quantification of D-Valine requires robust analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the matrix and remove interfering substances.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing the internal standard (this compound) at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., protein-precipitated supernatant diluted with an acidic aqueous solution).
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash with 1 mL of methanol to remove lipids.
-
Elute the amino acids with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A chiral column is required to separate D- and L-Valine. Alternatively, a derivatization step with a chiral reagent followed by separation on a standard C18 column can be employed.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a re-equilibration step. The exact gradient will depend on the column and specific analytes.
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Table 3: Suggested MRM Transitions for D-Valine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| D-Valine | 118.1 | 72.1 | 15-25 | The precursor ion is the protonated molecule [M+H]+. The product ion corresponds to the neutral loss of the carboxyl group (-COOH) and a hydrogen atom. |
| This compound | 126.1 | 79.1 | 15-25 | The precursor ion is the protonated molecule [M+H]+. The product ion corresponds to the neutral loss of the carboxyl group (-COOH) and a deuterium atom from the deuterated backbone. |
Note: Collision energies should be optimized for the specific instrument being used.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of D-Valine using this compound as an internal standard.
Potential Biological Role of D-Amino Acids
While a specific signaling pathway for D-Valine is not well-established, D-amino acids, in general, are known to play roles in various biological processes, particularly in the nervous system. The following diagram provides a generalized overview.
Conclusion
The natural abundance of D-Valine and the potential for background interference with its deuterated internal standard, this compound, are important considerations for researchers in drug development and other scientific fields. By employing robust sample preparation techniques, appropriate chromatographic separation, and specific mass spectrometric detection methods, accurate and reliable quantification of D-Valine can be achieved. This guide provides a foundational understanding and practical protocols to aid in the development of such methods. Further research into the specific biological roles and signaling pathways of D-Valine will continue to enhance our understanding of this intriguing molecule.
References
A Technical Guide to D-Valine-d8: Commercial Suppliers, Available Grades, and Applications in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercially available deuterated analogue of D-Valine, D-Valine-d8. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who are utilizing or considering the use of this stable isotope-labeled compound in their studies. This guide details the commercial suppliers, available grades, and provides a foundational experimental protocol for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis.
Introduction to this compound
This compound is a stable isotope-labeled form of the D-isomer of the essential amino acid valine, in which eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a mass shift of +8 atomic mass units (amu) compared to the unlabeled D-Valine. This key characteristic makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications. Its primary utility lies in its role as an internal standard for the accurate and precise quantification of D-Valine and related compounds in complex biological matrices. By co-extracting and co-analyzing the deuterated standard with the analyte of interest, variations in sample preparation, injection volume, and instrument response can be effectively normalized, leading to highly reliable quantitative data.
Commercial Suppliers and Available Grades
A variety of life science and chemical suppliers offer this compound in several grades to suit different research needs, from discovery-phase metabolomics to more regulated quantitative assays. The primary differentiating factors between these grades are isotopic purity, chemical purity, and, in some cases, additional testing for specific applications (e.g., suitability for cell culture). Below are tables summarizing the offerings from prominent commercial suppliers.
Table 1: Summary of Commercial Suppliers of this compound
| Supplier | Website | Noted Applications/Specialties |
| MedchemExpress | --INVALID-LINK-- | Research biochemicals, stable isotope-labeled compounds. |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Broad range of chemicals and reagents, including stable isotopes for research. |
| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- | Specializes in stable isotope-labeled compounds for research and cGMP applications. |
| Cayman Chemical | --INVALID-LINK-- | Biochemicals, assay kits, and reagents for research. |
| LGC Standards | --INVALID-LINK-- | Reference materials and proficiency testing schemes. |
| Simson Pharma Limited | --INVALID-LINK-- | Pharmaceutical reference standards and impurities. |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Biochemicals, antibodies, and labware for research. |
Table 2: Comparison of Available Grades of this compound
| Supplier | Product/Catalog Number | Isotopic Purity (atom % D) | Chemical Purity | Formulation |
| MedchemExpress | HY-N0717AS | Not explicitly stated, inquire for specific lots. | ≥99.0% | Solid |
| Sigma-Aldrich (Merck) | Product numbers may vary | ≥98 | ≥98% (CP) | Solid |
| Cambridge Isotope Laboratories, Inc. | Inquire for specific product numbers | ≥98 | ≥98% | Solid |
| Cayman Chemical | Inquire for specific product numbers | ≥99% deuterated forms (d1-d8) | Not explicitly stated, inquire for specific lots. | Solid |
| LGC Standards | CDN-D-5894 | ≥98 | ≥98% | Neat |
| Simson Pharma Limited | Inquire for specific product numbers | Not explicitly stated, inquire for specific lots. | Not explicitly stated, inquire for specific lots. | Solid |
| Santa Cruz Biotechnology | Inquire for specific product numbers | Not explicitly stated, inquire for specific lots. | Not explicitly stated, inquire for specific lots. | Solid |
Note: The information in this table is based on publicly available data and may vary by lot. It is crucial to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date specifications.
Experimental Protocol: Quantitative Analysis of an Analyte using this compound as an Internal Standard by LC-MS
This section outlines a general, representative protocol for the use of this compound as an internal standard for the quantification of an analyte (e.g., D-Valine) in a biological matrix such as plasma. This protocol should be optimized and validated for the specific analyte, matrix, and instrumentation used.
Materials and Reagents
-
This compound (as internal standard)
-
Unlabeled analyte standard (for calibration curve)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
Formic acid (FA) or other appropriate mobile phase modifier
-
Biological matrix (e.g., plasma, urine, cell lysate)
-
Protein precipitation solvent (e.g., ice-cold ACN or MeOH)
-
Microcentrifuge tubes
-
Autosampler vials with inserts
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in an appropriate solvent (e.g., 1 mL of 50:50 MeOH:water) to create a 1 mg/mL stock solution.
-
Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the unlabeled analyte in a similar manner.
-
IS Working Solution (e.g., 1 µg/mL): Dilute the IS stock solution with the appropriate solvent to a suitable working concentration. The optimal concentration will depend on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Each calibration standard should be spiked with the IS working solution to have the same final IS concentration as in the prepared samples.
Sample Preparation (Protein Precipitation)
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To a microcentrifuge tube, add a known volume of the biological sample (e.g., 50 µL).
-
Add the IS working solution to the sample.
-
Add a volume of ice-cold protein precipitation solvent (e.g., 3 volumes of ACN, so 150 µL for a 50 µL sample).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
LC-MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18) is commonly used for amino acid analysis.
-
Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: Develop a suitable gradient elution program to achieve good chromatographic separation of the analyte from other matrix components.
-
Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for amino acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity.
-
MRM Transitions:
-
Analyte: Determine the precursor ion (e.g., [M+H]+) and a specific product ion for the unlabeled analyte.
-
Internal Standard (this compound): Determine the precursor ion (e.g., [M+H]+, which will be +8 amu higher than the analyte) and a corresponding product ion for this compound.
-
-
Optimize MS parameters such as collision energy and cone voltage for each MRM transition to maximize signal intensity.
-
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard in each sample and calibration standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) versus the concentration of the analyte in the calibration standards.
-
Use the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical quantitative analysis workflow using this compound as an internal standard.
Caption: A generalized workflow for quantitative analysis using this compound as an internal standard.
Conclusion
This compound is a critical reagent for researchers requiring accurate and precise quantification of D-Valine or related analytes in complex biological matrices. The commercial availability of high-purity this compound from multiple suppliers provides researchers with options to select the most appropriate grade for their specific application. The use of this compound as an internal standard in LC-MS-based methods, as outlined in the provided protocol, is a robust and reliable approach to obtaining high-quality quantitative data. As with any analytical method, proper validation and optimization are essential to ensure the accuracy and reproducibility of the results.
A Comprehensive Technical Guide to the Safe Handling, Storage, and Application of D-Valine-d8 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols, proper handling techniques, and optimal storage conditions for D-Valine-d8 powder. It also details its primary applications in quantitative proteomics and as an internal standard in mass spectrometry, complete with experimental protocols and data presentation.
Safety and Handling
This compound, a stable isotope-labeled amino acid, is not classified as a hazardous substance. However, as with any chemical reagent, it is crucial to adhere to good laboratory practices to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and First Aid
While not considered hazardous, this compound powder may cause mild irritation upon contact with the skin, eyes, or respiratory tract. In case of exposure, the following first aid measures are recommended:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.
Personal Protective Equipment (PPE)
To minimize exposure, the use of appropriate personal protective equipment is essential when handling this compound powder:
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Skin and Body Protection: A lab coat is recommended to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, use a NIOSH-approved respirator.
Spill and Disposal Procedures
In the event of a spill, sweep up the powder, avoiding dust generation, and place it in a suitable, closed container for disposal. Dispose of the waste material in accordance with local, state, and federal regulations.
Storage Recommendations
Proper storage of this compound is critical to maintain its isotopic and chemical purity over time.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C) or refrigerated (2-8°C) for short-term storage. For long-term storage, -20°C is recommended. | Lower temperatures slow down potential degradation processes, ensuring long-term stability. |
| Light | Store in a light-resistant container. | Protects the compound from potential photodegradation. |
| Moisture | Keep the container tightly sealed in a dry place. | This compound is hygroscopic and can absorb moisture from the air, which may affect its stability and handling. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and degradation. |
Physicochemical and Stability Data
| Property | Value |
| Molecular Formula | C₅H₃D₈NO₂ |
| Molecular Weight | 125.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and phosphate-buffered saline (PBS). Solubility in water has been reported as 14.29 mg/mL, potentially requiring sonication and warming.[1] |
| Stability | Stable for at least 4 years when stored appropriately.[2] |
Applications and Experimental Protocols
This compound is primarily utilized in two key areas of research: as a metabolic label in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, and as an internal standard for the accurate quantification of valine by mass spectrometry.
This compound in SILAC for Quantitative Proteomics
SILAC is a powerful technique for the quantitative analysis of proteomes. It involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in one cell population, which is then compared to a "light" unlabeled control population.
This protocol outlines a general procedure for a SILAC experiment using this compound. Specific cell lines and experimental conditions may require optimization.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use a custom SILAC medium that lacks L-valine but is supplemented with this compound. The "light" population is cultured in standard medium containing unlabeled L-valine.
-
Ensure that the cells are cultured for at least five to six cell divisions to achieve complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once labeling is complete, treat the "heavy" cell population with the experimental condition (e.g., drug treatment), while the "light" population serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the peptides. The mass difference between the heavy (this compound containing) and light peptides allows for the relative quantification of proteins between the two samples.
-
This compound as an Internal Standard in LC-MS
The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry. This compound serves as an ideal internal standard for the quantification of endogenous valine in biological samples.
This protocol provides a general method for the quantification of valine in a biological matrix (e.g., plasma).
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound (internal standard) at a known concentration.
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled valine into the biological matrix.
-
Add a fixed amount of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each sample (calibrator, QC, or unknown), add 150 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the this compound internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate valine from other matrix components.
-
Set up the mass spectrometer to monitor the specific mass transitions for both unlabeled valine and this compound.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte (valine) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of valine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Relationships and Signaling Pathways
While this compound is a tool for analytical chemistry, its unlabeled counterpart, L-valine, is an essential amino acid involved in numerous biological processes. Understanding these pathways can be relevant when designing experiments. For instance, L-valine has been shown to influence the PI3K/Akt signaling pathway.
References
- 1. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D-Valine in the Selective Culturing of Epithelial Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isolation and purification of epithelial cells from primary tissue explants are frequently hampered by the rapid overgrowth of fibroblasts. A widely adopted and effective method to address this challenge is the use of a specially formulated culture medium where the essential amino acid L-Valine is substituted with its stereoisomer, D-Valine. This technical guide provides an in-depth exploration of the biochemical basis for this selective technique, detailed experimental protocols, and a summary of expected quantitative outcomes. Furthermore, it illustrates the key cellular mechanisms and workflows through diagrams to facilitate a comprehensive understanding for researchers in cell biology and drug development.
The Core Principle: Differential Metabolism of D-Valine
The selective efficacy of D-Valine-containing medium hinges on a fundamental metabolic difference between epithelial cells and fibroblasts. Most epithelial cell types possess the peroxisomal flavoenzyme D-amino acid oxidase (DAO).[1][2] This enzyme catalyzes the oxidative deamination of D-amino acids, converting D-Valine into its corresponding α-keto acid, α-ketoisovalerate. This intermediate can then be transaminated to produce the essential L-Valine, which is subsequently utilized for protein synthesis and cell proliferation.
Fibroblasts, in contrast, typically lack or express negligible levels of D-amino acid oxidase.[1][3] Consequently, when cultured in a medium devoid of L-Valine and containing only D-Valine, fibroblasts are unable to synthesize this essential amino acid. This leads to a state of amino acid deprivation, which triggers a cascade of cellular stress responses culminating in the inhibition of proliferation and cell cycle arrest, effectively preventing them from overgrowing the culture.[4]
Quantitative Data on the Efficacy of D-Valine Selection
The use of D-Valine medium has been demonstrated to be highly effective in enriching epithelial cell populations from mixed primary cultures. The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Purity of Target Cell Populations After D-Valine Selection
| Cell Type | Source Tissue | Achieved Purity | Method of Purity Assessment |
| Smooth Muscle Cells | Human Myometrium | 95-98% | Desmin (intermediate filament) expression |
| Astrocytes | Rat Spinal Cord | >92% | Immunofluorescence for cell-specific markers |
| Mammary Epithelial Cells | Bovine Mammary Gland | Prevention of fibroblast contamination | Microscopic examination |
Table 2: Comparative Cell Viability and Proliferation in D-Valine Medium
| Cell Type | Presence of D-Amino Acid Oxidase | Expected Viability in D-Valine Medium | Expected Proliferation in D-Valine Medium |
| Epithelial Cells | Yes | High | Sustained |
| Fibroblasts | No | Viable but non-proliferative | Inhibited |
Note: Fibroblasts are generally not killed by D-Valine but their proliferation is halted. They can resume growth if transferred back to a medium containing L-Valine.[4]
Experimental Protocols
Preparation of D-Valine Selective Medium
A critical component for the success of this technique is the elimination of exogenous L-Valine from the culture medium, which is often present in fetal bovine serum (FBS).
Materials:
-
Basal medium deficient in L-Valine (e.g., DMEM, MEM)
-
D-Valine (Sigma-Aldrich, Cat. No. V1255 or similar cell culture tested grade)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Sterile water for injection
Procedure:
-
Prepare the L-Valine-deficient basal medium according to the manufacturer's instructions.
-
Dissolve D-Valine in sterile water to create a stock solution. A typical final concentration in the medium is around 92 mg/L.[1][3]
-
Add the D-Valine stock solution to the L-Valine-deficient basal medium to achieve the desired final concentration.
-
Supplement the medium with 10% dialyzed FBS and 1% Penicillin-Streptomycin. The use of dialyzed FBS is mandatory to remove residual L-Valine that would otherwise support fibroblast growth.[1][3]
-
Sterile-filter the complete medium using a 0.22 µm filter.
-
Store the prepared medium at 4°C.
Selective Culture of Epithelial Cells
Procedure:
-
Isolate primary cells from tissue explants using standard enzymatic digestion protocols.
-
Plate the mixed cell suspension in a standard L-Valine-containing culture medium for initial attachment and recovery (24-48 hours).
-
After the initial recovery period, wash the cells with Phosphate-Buffered Saline (PBS) and replace the standard medium with the prepared D-Valine selective medium.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Monitor the cultures daily. Fibroblast proliferation should cease, and these cells may appear stressed or vacuolated over time. Epithelial cells will continue to proliferate and form characteristic cobblestone-like colonies.
-
Change the D-Valine medium every 2-3 days.
-
Once a relatively pure population of epithelial cells is established, the cells can be subcultured using standard trypsinization methods.
Assessment of Culture Purity
Procedure (Immunofluorescence):
-
Culture cells on sterile glass coverslips in D-Valine medium.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies specific for epithelial markers (e.g., cytokeratin) and fibroblast markers (e.g., vimentin).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of epithelial and fibroblast cells.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Fibroblast Proliferation Inhibition
The deprivation of the essential amino acid L-Valine in fibroblasts activates the Integrated Stress Response (ISR). A key initiator of this pathway is the GCN2 kinase, which detects uncharged tRNAs that accumulate when a specific amino acid is scarce.
Caption: GCN2 pathway activation in fibroblasts due to L-Valine deprivation.
Experimental Workflow for Selective Culture
The following diagram outlines the key steps for isolating and purifying epithelial cells using the D-Valine selection method.
Caption: Workflow for the selective culture of epithelial cells using D-Valine.
Conclusion
The substitution of L-Valine with D-Valine in cell culture media is a robust and well-established method for the selective enrichment of epithelial cells from mixed primary cultures. The technique leverages the differential expression of D-amino acid oxidase between epithelial cells and fibroblasts, leading to the inhibition of fibroblast overgrowth. By following the detailed protocols for medium preparation, cell culture, and purity assessment outlined in this guide, researchers can effectively implement this method to obtain high-purity epithelial cell cultures essential for a wide range of applications in basic research and drug development.
References
- 1. Inhibition of fibroblast proliferation in L-valine reduced selective media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-valine as a selective agent for normal human and rodent epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fibroblast proliferation in L-valine reduced selective media. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Inhibition of fibroblast proliferation in a culture of human endometrial stromal cells using a medium containing D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Valine in Biological Samples using D-Valine-d8 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis, muscle metabolism, and immune function. Accurate quantification of valine in biological matrices such as plasma and serum is vital for various research areas, including metabolic disorder studies, nutritional science, and drug development. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard is critical for correcting analytical variability, including matrix effects, thereby ensuring the accuracy and precision of the results.[2][3] D-Valine-d8, a deuterated analog of valine, serves as an ideal internal standard as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z).[4]
This application note provides a detailed, step-by-step protocol for the quantification of valine in plasma using this compound as an internal standard with an LC-MS/MS system.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
L-Valine (analyte)
-
This compound (internal standard)[5]
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation[3]
-
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of L-Valine and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in a 50:50 (v/v) mixture of methanol and water.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions of L-Valine by serially diluting the stock solution with 50:50 methanol/water to create calibration curve standards.
-
The concentration of these standards should span the expected physiological range of valine in the samples.
Internal Standard Working Solution (e.g., 5 µg/mL):
-
Dilute the this compound stock solution with 50:50 methanol/water to a final concentration of 5 µg/mL. The optimal concentration of the internal standard should ideally be in the mid-range of the calibration curve for the analyte.[6]
-
Store the working solution at 2-8°C.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 100 µL of each sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile or 10% TCA to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water/acetonitrile with 0.1% formic acid).
-
Vortex to mix and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to LC vials for analysis.
LC-MS/MS Method
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimize for separation of valine from other matrix components. A typical gradient might be: 0-1 min (2% B), 1-5 min (2-80% B), 5-6 min (80% B), 6-6.1 min (80-2% B), 6.1-8 min (2% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for your instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Valine | 118.1 | 72.1 | Optimize (e.g., 15) |
| This compound | 126.1 | 79.1 | Optimize (e.g., 15) |
Note: The molecular weight of this compound is 125.20 g/mol .[5] The precursor ion in positive mode will be [M+H]+.
Data Presentation and Analysis
Calibration Curve Construction
-
Analyze the calibration standards using the developed LC-MS/MS method.
-
For each concentration point, determine the peak area of L-Valine and this compound.
-
Calculate the peak area ratio (L-Valine Peak Area / this compound Peak Area).
-
Plot the peak area ratio (y-axis) against the corresponding concentration of L-Valine (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.[7]
Quantification of Valine in Unknown Samples
-
Analyze the unknown samples using the same LC-MS/MS method.
-
Determine the peak areas for L-Valine and this compound in each unknown sample.
-
Calculate the peak area ratio for each unknown sample.
-
Using the linear regression equation from the calibration curve, calculate the concentration of L-Valine in the unknown samples: Concentration (x) = (Peak Area Ratio (y) - c) / m
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the method validation.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | To be determined experimentally |
| Upper Limit of Quantitation (ULOQ) | To be determined experimentally |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of valine using this compound.
Conclusion
This application note provides a comprehensive and robust protocol for the accurate and precise quantification of valine in plasma samples using this compound as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring data reliability in complex biological matrices. This method can be readily adapted and validated for use in various research and clinical settings, contributing to a better understanding of the role of valine in health and disease.
References
- 1. sandordemes.wordpress.com [sandordemes.wordpress.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Labeling with D-Valine-d8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique used in quantitative proteomics.[1][2] This method involves the replacement of a standard amino acid in the cell culture medium with its heavy isotope-labeled counterpart. As cells proliferate, the heavy amino acid is incorporated into newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance between two cell populations.[3][4]
Traditionally, SILAC experiments have predominantly utilized heavy isotopes of L-arginine and L-lysine. However, the use of other labeled amino acids, such as D-Valine-d8, offers unique advantages and expands the applications of metabolic labeling. D-isomers of amino acids, like D-valine, can be used to selectively inhibit the growth of contaminating fibroblasts in primary cell cultures, as many epithelial and other specialized cell types possess the D-amino acid oxidase enzyme necessary to convert D-valine to its essential L-enantiomer, while fibroblasts lack this capability.[5] Incorporating a deuterated heavy D-valine (this compound) combines this selective pressure with the benefits of metabolic labeling for quantitative proteomics.
These application notes provide detailed protocols for incorporating this compound into cell culture media for metabolic labeling studies, targeting researchers in cell biology, drug development, and proteomics.
Key Applications
-
Quantitative Proteomics: Accurately quantify changes in protein expression in response to drug treatment, disease state, or genetic modification.
-
Selective Culture of Epithelial Cells: Inhibit fibroblast overgrowth in primary cultures, enabling cleaner analysis of the target epithelial cell proteome.[6][7]
-
Metabolic Flux Analysis: Trace the metabolic fate of valine and its contribution to various cellular processes.
-
Protein Turnover Studies: Determine the synthesis and degradation rates of specific proteins.[1]
Data Presentation
Table 1: Recommended this compound Concentrations for Cell Culture Media
| Cell Culture Medium Formulation | Standard L-Valine Concentration (mg/L) | Recommended this compound Concentration (mg/L) | Molar Concentration (mM) |
| Dulbecco's Modified Eagle's Medium (DMEM) | 93.8 | 101.8 | ~0.81 |
| Roswell Park Memorial Institute (RPMI) 1640 | 20.0 | 21.7 | ~0.17 |
| Minimum Essential Medium (MEM) | 46.0 | 49.9 | ~0.40 |
Note: The recommended this compound concentration is calculated based on the molecular weight of this compound (C5H3D8NO2, MW: ~125.20 g/mol ) to match the molar concentration of L-Valine (MW: ~117.15 g/mol ) in standard media formulations. It is advisable to empirically determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Enriched Cell Culture Medium
Materials:
-
Valine-free cell culture basal medium (e.g., DMEM, RPMI-1640)
-
This compound (≥98% isotopic purity)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-glutamine or stable glutamine substitute (e.g., GlutaMAX™)
-
Penicillin-Streptomycin solution (optional)
-
Sterile water or PBS for stock solution preparation
-
Sterile 0.22 µm filter units
Procedure:
-
Prepare this compound Stock Solution:
-
Calculate the amount of this compound required to prepare a concentrated stock solution (e.g., 100x or 1000x). For a 1000x stock for DMEM, dissolve 101.8 mg of this compound in 1 mL of sterile water or PBS.
-
Ensure complete dissolution. Gentle warming may be necessary.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term use.
-
-
Prepare "Heavy" this compound Medium:
-
To 500 mL of valine-free basal medium, add the appropriate volume of dialyzed FBS (typically 10%, so 50 mL). The use of dialyzed FBS is crucial to prevent the introduction of unlabeled L-valine.[8]
-
Add L-glutamine and penicillin-streptomycin to the desired final concentration.
-
Add the this compound stock solution to achieve the final concentration as indicated in Table 1. For example, add 500 µL of a 1000x stock to 500 mL of medium.
-
Bring the final volume to 500 mL if necessary with the basal medium.
-
Sterile filter the complete "heavy" medium using a 0.22 µm bottle-top filter.
-
Store the prepared medium at 4°C, protected from light.
-
-
Prepare "Light" Control Medium:
-
Follow the same procedure as for the "heavy" medium, but instead of this compound, add a stock solution of standard L-valine at the concentration specified for the particular basal medium.
-
Protocol 2: Adapting and Culturing Cells in this compound Medium
Procedure:
-
Cell Line Selection: This protocol is suitable for cell lines that possess D-amino acid oxidase activity. It is recommended to test the ability of your cell line to proliferate in a medium containing D-valine as the sole source of valine before proceeding with expensive isotope labeling.
-
Adaptation to Heavy Medium:
-
Begin with a healthy, actively dividing culture of your cells in standard "light" medium.
-
To adapt the cells, subculture them directly into the prepared "heavy" this compound medium. Some cell lines may require a gradual adaptation, starting with a 1:1 mixture of "light" and "heavy" media and progressively increasing the proportion of "heavy" medium with each passage.[9]
-
Monitor cell morphology and proliferation rates. A slight decrease in the growth rate during the initial passages is not uncommon.[10]
-
-
Ensuring Complete Labeling:
-
For complete incorporation of this compound, cells should be cultured for at least five to six passages in the "heavy" medium.[11][12]
-
To verify the labeling efficiency, a small aliquot of cells from the "heavy" culture can be harvested, proteins extracted and digested, and analyzed by mass spectrometry. The absence of "light" valine-containing peptides indicates complete labeling.
-
Protocol 3: Quantitative Proteomics Workflow
-
Experimental Design: Culture two populations of cells, one in "light" medium and one in "heavy" this compound medium. Apply the experimental treatment (e.g., drug administration) to one population while the other serves as a control.
-
Cell Lysis and Protein Extraction:
-
After the experimental treatment, harvest both "light" and "heavy" cell populations.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein sample using a protease such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.[13]
-
Use appropriate software to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The ratio of the peak intensities for each pair reflects the relative abundance of the protein in the two original samples.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Valine metabolism and its role in activating the mTORC1 signaling pathway.
Caption: Experimental workflow for quantitative proteomics using this compound SILAC.
Troubleshooting
Table 2: Common Issues and Solutions in this compound Labeling
| Issue | Possible Cause | Recommended Solution |
| Poor Cell Growth or Viability | Cell line lacks sufficient D-amino acid oxidase activity. | Test cell line for growth in non-labeled D-valine medium before using this compound. Select a different cell line if necessary. |
| Toxicity from this compound at high concentrations. | Optimize the this compound concentration; a slightly lower concentration may be sufficient for labeling without affecting cell health. | |
| Incomplete Isotopic Labeling | Insufficient number of cell passages in "heavy" medium. | Ensure cells have been cultured for at least 5-6 doublings in the this compound medium.[11] |
| Presence of unlabeled L-valine in the medium. | Use dialyzed FBS to minimize contamination with "light" amino acids.[8] | |
| Arginine-to-Proline Conversion | A known artifact in SILAC where heavy arginine is converted to heavy proline, affecting quantification of proline-containing peptides. | While this protocol uses this compound, if also using heavy arginine, supplement the medium with unlabeled L-proline (200 mg/L) to suppress this conversion.[14][15] |
Conclusion
The incorporation of this compound into cell culture media provides a robust method for quantitative proteomics with the added benefit of fibroblast growth inhibition. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this advanced metabolic labeling strategy. Careful optimization of media components and cell culture conditions is crucial for achieving reliable and reproducible results. This technique, when coupled with high-resolution mass spectrometry, is a powerful tool for dissecting complex biological systems and accelerating drug discovery efforts.
References
- 1. Branched-Chain Amino Acid Supplementation Alters the Abundance of Mechanistic Target of Rapamycin and Insulin Signaling Proteins in Subcutaneous Adipose Explants from Lactating Holstein Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. usherbrooke.ca [usherbrooke.ca]
- 6. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. proteomics.ucsd.edu [proteomics.ucsd.edu]
- 14. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Valine-d8 for Quantitative Proteomics (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "heavy" media with those from cells grown in "light" (unlabeled) media, SILAC enables accurate relative quantification of protein abundance.
While L-arginine and L-lysine are the most commonly used amino acids in SILAC, the use of other labeled amino acids, such as the deuterated essential amino acid D-Valine-d8, offers flexibility for specific experimental designs. D-Valine, an essential branched-chain amino acid, plays a crucial role in protein synthesis and various metabolic pathways. The incorporation of this compound introduces a known mass shift in valine-containing peptides, allowing for their differentiation and quantification by mass spectrometry.
These application notes provide a detailed overview of the use of this compound in SILAC-based quantitative proteomics, including experimental protocols and data presentation guidelines.
Principle of SILAC using this compound
The core principle of SILAC involves growing two populations of cells in otherwise identical culture media, with the exception of a specific amino acid. One population is cultured in a "light" medium containing the natural, unlabeled amino acid (D-Valine), while the other is cultured in a "heavy" medium where the natural amino acid is replaced with a stable isotope-labeled counterpart (this compound).
Over several cell divisions, the labeled amino acid is incorporated into all newly synthesized proteins. Once labeling is complete, the cell populations can be subjected to different experimental conditions. Subsequently, the "light" and "heavy" cell lysates are combined, and the proteins are extracted and digested into peptides. During mass spectrometric analysis, the chemically identical peptide pairs containing either "light" or "heavy" D-Valine are detected with a specific mass difference, corresponding to the number of deuterium atoms in this compound. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations.
Applications of this compound in SILAC
The use of this compound in SILAC workflows can be advantageous in several scenarios:
-
Multiplexing: In combination with other isotopically labeled amino acids (e.g., 13C-labeled arginine and lysine), this compound can expand the multiplexing capacity of SILAC experiments, allowing for the comparison of more than two conditions simultaneously.
-
Specific Biological Questions: For studies focusing on proteins or pathways where valine metabolism or incorporation is of particular interest, using labeled valine can provide more direct insights.
-
Alternative to Arginine and Lysine: In cell lines or organisms where arginine and lysine metabolism is altered or when trypsin is not the enzyme of choice for protein digestion, labeled valine provides an alternative for efficient protein quantification.
Experimental Protocols
This section provides a general protocol for a SILAC experiment using this compound. Optimization of specific steps may be required depending on the cell line and experimental goals.
I. Cell Culture and Metabolic Labeling
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) that specifically lacks L-valine. Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.
-
"Light" and "Heavy" Media Formulation:
-
Light Medium: Add unlabeled L-valine to the valine-free medium at the normal physiological concentration.
-
Heavy Medium: Add this compound to the valine-free medium at the same concentration as the light L-valine.
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.
-
To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six cell doublings.[1]
-
Monitor the incorporation efficiency by performing a small-scale protein extraction and mass spectrometry analysis after a few passages.
-
II. Sample Preparation for Mass Spectrometry
-
Cell Lysis and Protein Extraction:
-
After the experimental treatment, harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the disulfide bonds in the protein mixture using dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a sequence-grade protease, such as trypsin, overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
III. LC-MS/MS Analysis and Data Processing
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the desalted peptide mixture using a high-resolution nano-LC-MS/MS system (e.g., an Orbitrap or Q-TOF mass spectrometer).
-
Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both MS1 and MS2 spectra.
-
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut) for peptide and protein identification and quantification.
-
The software should be configured to search for peptides with a variable modification corresponding to the mass shift of this compound.
-
The software will automatically calculate the heavy-to-light (H/L) ratios for each identified peptide and protein.
-
Data Presentation
Quantitative proteomics data should be presented in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Example of Quantified Proteins from a this compound SILAC Experiment
| Protein ID | Gene Name | Protein Name | H/L Ratio | Regulation | p-value |
| P01234 | ABC1 | ABC transporter 1 | 2.54 | Upregulated | 0.001 |
| Q56789 | XYZ2 | Kinase XYZ | 0.45 | Downregulated | 0.005 |
| P98765 | DEF3 | Structural protein DEF | 1.05 | Unchanged | 0.89 |
This table presents hypothetical data for illustrative purposes.
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding complex experimental workflows and biological pathways.
References
Application Notes and Protocols for Measuring Metabolic Flux with D-Valine-d8 Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to D-Valine-d8 Tracer Experiments
Stable isotope tracing is a powerful methodology used to investigate the flow of atoms through metabolic pathways, providing a quantitative measure of metabolic fluxes.[1][2] By introducing a substrate labeled with a heavy isotope, such as deuterium (²H), researchers can track its incorporation into downstream metabolites. This compound is a deuterated form of the amino acid valine, where eight hydrogen atoms have been replaced with deuterium.[3][4] This non-radioactive tracer allows for the safe and precise measurement of metabolic pathway activity in vitro and in vivo.[5][6]
In mammalian systems, the metabolism of D-amino acids is distinct from their L-counterparts. The primary enzyme responsible for the catabolism of many neutral and basic D-amino acids is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes their oxidative deamination.[7] This reaction produces the corresponding α-keto acid (in the case of D-valine, α-ketoisovalerate), ammonia, and hydrogen peroxide.[8][9] The resulting α-ketoisovalerate can then enter the canonical L-valine catabolic pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[10][11][12][13]
The use of this compound as a metabolic tracer can provide valuable insights into:
-
The activity of D-amino acid oxidase in various cell types and tissues.
-
The contribution of valine to anaplerosis (the replenishment of TCA cycle intermediates).
-
The metabolic fate of D-amino acids in disease models, such as cancer, where metabolic pathways are often reprogrammed.[10][11][12]
-
The impact of therapeutic agents on amino acid metabolism.
These application notes provide detailed protocols for conducting metabolic flux experiments using this compound, from cell culture and labeling to sample analysis by mass spectrometry.
Diagram 1: General Experimental Workflow
Caption: General experimental workflow for this compound tracer experiments.
Diagram 2: D-Amino Acid Metabolism in Mammalian Cells
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. frontiersin.org [frontiersin.org]
- 8. cohesionbio.com.cn [cohesionbio.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Amino acids in cancer: Understanding metabolic plasticity and divergence for better therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of Amino Acids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Valine-d8 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of D-Valine-d8 from common biological matrices, including plasma, serum, and urine. The following sections outline established sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and offer step-by-step methodologies for their implementation. Quantitative data regarding typical performance characteristics of these methods are summarized for comparative purposes.
Introduction
This compound, a stable isotope-labeled form of the amino acid D-valine, is frequently employed as an internal standard in mass spectrometry-based bioanalytical assays for the quantification of valine and other amino acids. Accurate and precise quantification is highly dependent on the efficiency and reproducibility of the sample preparation method used to extract the analyte from complex biological matrices. The choice of extraction technique is critical for removing interfering substances such as proteins, phospholipids, and salts, which can adversely affect analytical results through matrix effects. This guide details validated and commonly used sample preparation workflows that can be adapted for this compound.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the recovery and matrix effects of the described sample preparation techniques. These values are representative of what can be expected when analyzing amino acids and their deuterated internal standards in biological fluids. Actual results may vary depending on the specific laboratory conditions, instrumentation, and matrix composition.
Table 1: Typical Extraction Recovery of this compound
| Sample Preparation Technique | Biological Matrix | Typical Recovery Range (%) |
| Protein Precipitation | Plasma, Serum | 85 - 105 |
| Liquid-Liquid Extraction | Plasma, Serum, Urine | 70 - 95 |
| Solid-Phase Extraction | Plasma, Serum, Urine | 80 - 110 |
Table 2: Typical Matrix Effect for this compound Analysis
| Sample Preparation Technique | Biological Matrix | Typical Matrix Effect Range (%) |
| Protein Precipitation | Plasma, Serum | 75 - 115 |
| Liquid-Liquid Extraction | Plasma, Serum, Urine | 80 - 120 |
| Solid-Phase Extraction | Plasma, Serum, Urine | 90 - 110 |
Note: Matrix effect is calculated as the response of the analyte in a post-extraction spiked matrix sample compared to the response of the analyte in a neat solution, expressed as a percentage. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Experimental Protocols and Workflows
The following sections provide detailed protocols for each sample preparation technique. Accompanying each protocol is a Graphviz workflow diagram for visual representation of the process.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma and serum samples. It is often the first choice for high-throughput analysis due to its simplicity and low cost.
Experimental Protocol:
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (plasma or serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound working solution to each sample, quality control (QC), and calibration standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a sample cleanup technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Experimental Protocol:
-
Sample Aliquoting: Aliquot 200 µL of the biological sample (plasma, serum, or urine) into a clean glass tube.
-
Internal Standard Spiking: Add the this compound internal standard to all samples, QCs, and standards.
-
pH Adjustment (for urine): For urine samples, adjust the pH to acidic conditions (e.g., pH 2-3) with formic acid to ensure D-Valine is in a consistent ionic state.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Extraction: Vortex the tubes for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: The sample is ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. This method generally provides the cleanest extracts.
Experimental Protocol:
-
Sample Pre-treatment:
-
Plasma/Serum: Dilute 200 µL of plasma or serum with 200 µL of 4% phosphoric acid in water.
-
Urine: Centrifuge 1 mL of urine at 5,000 x g for 5 minutes and use the supernatant.
-
-
Internal Standard Spiking: Add this compound internal standard to the pre-treated samples.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the extract in 100 µL of mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Concluding Remarks
The selection of an appropriate sample preparation technique for this compound is crucial for achieving accurate and reliable results in bioanalytical studies. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a more effective cleanup by removing a broader range of interferences. Solid-phase extraction delivers the cleanest extracts and is ideal for methods requiring the lowest limits of quantification. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and implement robust sample preparation strategies for this compound in various biological matrices. Method validation should always be performed to ensure the chosen protocol meets the specific requirements of the analytical assay.
Application Notes and Protocols for GC-MS Derivatization of D-Valine-d8
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amino acids. However, due to their polar, zwitterionic nature, amino acids like D-Valine-d8 are non-volatile and thermally labile, making them unsuitable for direct GC analysis.[1][2] Chemical derivatization is a mandatory step to convert these molecules into volatile and thermally stable derivatives, enabling their separation and detection by GC-MS.[3][4] This process replaces active hydrogens on polar functional groups (amine, carboxyl, and hydroxyl) with nonpolar moieties, improving chromatographic behavior and analytical performance.[5]
These application notes provide detailed protocols for two robust derivatization methods for the analysis of this compound: single-step silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step esterification-acylation procedure.
Method 1: Single-Step Silylation with MTBSTFA
Application Note:
Silylation is a common and effective derivatization technique for a wide range of compounds, including amino acids.[5] This method utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. The TBDMS derivatives of amino acids are notably more stable and less sensitive to moisture compared to smaller trimethylsilyl (TMS) derivatives formed by reagents like BSTFA.[5] The reaction replaces active hydrogens on the amine and carboxyl groups of this compound with a TBDMS group, increasing its molecular weight by 114 amu for each group. The resulting derivative is highly volatile and produces characteristic fragment ions in the mass spectrometer, which are useful for identification and quantification.[5] The most common fragments correspond to the loss of a methyl group (M-15) and a tert-butyl group (M-57).[5]
Experimental Protocol:
-
Sample Preparation: Aliquot a standard solution or sample extract containing this compound into a reaction vial.
-
Drying: Evaporate the solvent completely under a gentle stream of nitrogen gas. It is critical to ensure the sample is free of moisture, as it can interfere with the derivatization reaction and reduce yield.[5]
-
Derivatization:
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Add 100 µL of a suitable solvent, such as acetonitrile or pyridine.
-
Cap the vial tightly.
-
-
Reaction: Heat the mixture at 100°C for 2 to 4 hours in a heating block or oven to ensure complete derivatization.[5]
-
Cooling & Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Workflow for MTBSTFA Silylation:
Quantitative Data and GC-MS Parameters:
The following table summarizes typical instrument parameters and expected mass fragments for the di-TBDMS derivative of this compound. The molecular weight of underivatized this compound is 125.1 g/mol . After derivatization with two TBDMS groups (+114 each, -1 for each H replaced), the final MW is 351.3 g/mol .
| Parameter | Value | Reference |
| Derivative | N,O-bis(tert-butyldimethylsilyl)-D-Valine-d8 | [5] |
| Molecular Weight (MW) | 351.3 amu | Calculated |
| GC Column | SLB™-5ms (20 m x 0.18 mm, 0.18 µm) or similar | [5] |
| Injection Mode | Splitless | Typical |
| Injector Temp. | 250°C | Typical |
| Oven Program | 100°C (hold 2 min), ramp to 320°C at 15°C/min | (Adapted) |
| Ionization Mode | Electron Impact (EI), 70 eV | [5] |
| MS Source Temp. | 230°C | Typical |
| MS Quad Temp. | 150°C | Typical |
| Quantifier Ion (m/z) | 294 (M-57, loss of t-butyl) | [5] |
| Qualifier Ions (m/z) | 336 (M-15, loss of CH₃), 218 (M-133) | [5] |
Method 2: Two-Step Esterification and Acylation
Application Note:
A highly robust and widely used alternative to silylation is a two-step derivatization process involving esterification followed by acylation.[3][6] This procedure converts amino acids into their corresponding alkyl ester, pentafluoropropionyl (PFP) derivatives. The first step uses methanolic HCl to specifically convert the carboxylic acid group to a methyl ester.[3][7] The second step uses pentafluoropropionic anhydride (PFPA) to acylate the amino group.[3] This two-step process yields stable, volatile derivatives that are readily extractable into GC-compatible organic solvents like toluene and exhibit excellent chromatographic properties.[3][6] The high fluorine content from the PFP group enhances detection sensitivity, especially in negative-ion chemical ionization (NICI) mode. This method also allows for the straightforward in situ preparation of deuterated internal standards by using deuterated methanol (CD₃OD) for the esterification step.[3][4]
Experimental Protocol:
-
Sample Preparation: Place 10-50 µL of aqueous sample or standard in a reaction vial.
-
Internal Standard: Add the internal standard (if not already present). For this method, an unlabeled L-Valine could be used.
-
Esterification:
-
Add 100 µL of 2 M methanolic HCl.
-
Cap the vial tightly and heat at 80°C for 60 minutes.[3]
-
Cool the vial and evaporate the reagent to dryness under a nitrogen stream.
-
-
Acylation:
-
Add 100 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., 1:4 v/v).
-
Cap the vial tightly and heat at 65°C for 30 minutes.[3]
-
Cool the vial to room temperature.
-
-
Extraction:
-
Evaporate the excess reagent under a nitrogen stream.
-
Reconstitute the residue in a suitable organic solvent, such as toluene, for injection.[3]
-
-
Analysis: The sample is ready for GC-MS analysis.
Workflow for Two-Step Esterification-Acylation:
Quantitative Data and GC-MS Parameters:
The table below provides typical parameters for the analysis of the methyl ester, N-pentafluoropropionyl derivative of this compound.
| Parameter | Value | Reference |
| Derivative | This compound methyl ester, N-pentafluoropropionyl | [3] |
| Molecular Weight (MW) | 287.2 amu | Calculated |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | Typical |
| Injection Mode | Splitless | [8] |
| Injector Temp. | 260°C | Typical |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min | Adapted |
| Ionization Mode | Negative-Ion Chemical Ionization (NICI) or EI | [8] |
| MS Source Temp. | 230°C | Typical |
| MS Quad Temp. | 150°C | Typical |
| Quantifier Ion (m/z) (EI) | 184 (M-COOCH₃-d8) | Inferred |
| Qualifier Ions (m/z) (EI) | 258 (M-C₂H₅) | Inferred |
Summary Comparison of Derivatization Methods
| Feature | MTBSTFA Silylation | Esterification & Acylation |
| Number of Steps | One | Two |
| Reaction Time | 2-4 hours | ~1.5 hours + drying steps |
| Derivative Stability | Good; more stable than TMS derivatives | Excellent; very stable in solvent |
| Moisture Sensitivity | Sensitive, requires anhydrous conditions | Less sensitive after initial drying |
| Key Advantage | Simpler, single-step reaction | Robust, stable derivatives, good for NICI-MS |
| Potential Issues | Incomplete derivatization, moisture interference | Longer procedure, multiple reagent steps |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitation of D-Valine in Biological Samples using D-Valine-d8 by Chiral LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of D-Valine in biological matrices, such as human plasma and urine. The methodology employs a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing D-Valine-d8 as a stable isotope-labeled internal standard for accurate quantification. The protocol provides a comprehensive guide, from sample preparation through to data acquisition and analysis, making it suitable for researchers in metabolomics, clinical diagnostics, and drug development.
Introduction
D-amino acids, once thought to be absent in mammals, are now recognized as having significant physiological roles.[1] D-Serine, for instance, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a role in neurotransmission.[1] While the specific roles of D-Valine are less characterized, the accurate quantification of D-amino acids in biological fluids is essential for understanding their metabolic pathways, physiological functions, and potential as biomarkers for various diseases.
This method leverages the high selectivity and sensitivity of LC-MS/MS for the chiral separation and quantification of D-Valine. The use of this compound as an internal standard (IS) is critical, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Experimental
Materials and Reagents
-
D-Valine and this compound standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and perchloric acid
-
Human plasma and urine (control matrices)
-
Protein precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile)
Sample Preparation
A protein precipitation method is employed to extract D-Valine from the biological matrix.
-
Thaw biological samples (plasma or urine) on ice.
-
To a 100 µL aliquot of the sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
Chiral separation is achieved using a crown ether-based stationary phase, which is effective for resolving amino acid enantiomers.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Perchloric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A / 20% B isocratic |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| MS System | SCIEX 4500 Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| D-Valine | 118.1 | 72.1 |
| This compound | 126.2 | 80.1 |
Results and Discussion
Chromatography
The CROWNPAK CR-I(+) column provides excellent chiral separation of D- and L-Valine enantiomers. Under the specified conditions, D-Valine elutes before L-Valine. The use of an isocratic mobile phase ensures stable retention times and robust performance.
Linearity and Sensitivity
The method demonstrates excellent linearity over a typical calibration range of 1 to 500 µM in both plasma and urine. The coefficient of determination (r²) for the calibration curves is consistently ≥ 0.99. The lower limit of quantification (LLOQ) is typically in the low µM range, providing sufficient sensitivity for the analysis of endogenous D-Valine levels.
Quantitative Data Summary
The following tables present representative data for a calibration curve and quality control (QC) samples prepared in human plasma.
Table 2: Representative Calibration Curve Data for D-Valine in Human Plasma
| Nominal Conc. (µM) | Calculated Conc. (µM) | Accuracy (%) |
| 1.0 | 0.95 | 95.0 |
| 5.0 | 5.2 | 104.0 |
| 25.0 | 24.1 | 96.4 |
| 100.0 | 103.5 | 103.5 |
| 250.0 | 247.0 | 98.8 |
| 500.0 | 508.0 | 101.6 |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (µM) | Mean Calculated Conc. (µM) (n=6) | Precision (%CV) | Accuracy (%) |
| Low QC | 3.0 | 2.9 | 4.5 | 96.7 |
| Mid QC | 75.0 | 78.1 | 3.2 | 104.1 |
| High QC | 400.0 | 390.5 | 2.8 | 97.6 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for D-Valine quantitation.
D-Amino Acid Signaling Pathway
Caption: D-Serine signaling at the NMDA receptor.
Conclusion
The described chiral LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of D-Valine in biological samples. The simple sample preparation protocol and the use of a stable isotope-labeled internal standard make this method well-suited for high-throughput analysis in both research and clinical settings. This application note serves as a comprehensive guide for the implementation of this assay, which can be adapted for the analysis of other D-amino acids.
References
Application Notes and Protocols for D-Valine-d8 in Studying Amino Acid Metabolism in Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing D-Valine-d8, a stable isotope-labeled form of the D-amino acid valine, to investigate amino acid metabolism in various disease models. This compound serves as a powerful tracer to elucidate metabolic pathways, quantify fluxes, and identify potential therapeutic targets.
Introduction to D-Valine Metabolism and its Significance
D-amino acids, once thought to be biologically insignificant in mammals, are now recognized as playing crucial roles in physiology and pathophysiology. The metabolism of D-amino acids is primarily governed by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2][3][4] Dysregulation of D-amino acid metabolism has been implicated in a range of diseases, including neurological disorders and cancer.
D-Valine, the D-enantiomer of the essential branched-chain amino acid L-valine, can be metabolized by DAAO. By using its deuterated form, this compound, researchers can trace its metabolic fate and quantify its contribution to various metabolic pools without interfering with the natural L-valine metabolism.[5][6] This makes this compound an invaluable tool for studying the activity of DAAO and the broader implications of D-amino acid metabolism in disease.
Key Applications of this compound in Disease Models
-
Assessing D-Amino Acid Oxidase (DAAO) Activity: this compound can be used as a substrate to directly measure DAAO activity in cell lysates, tissue homogenates, and even in vivo. This is particularly relevant for neurological disorders where DAAO activity is often altered.
-
Metabolic Flux Analysis (MFA): By tracking the incorporation of deuterium from this compound into downstream metabolites, researchers can quantify the metabolic fluxes through pathways involved in branched-chain amino acid catabolism.[7][8]
-
Selective Cell Culture: D-valine can be used in cell culture media to selectively inhibit the growth of fibroblasts, which lack DAAO, while allowing the proliferation of epithelial and other cells that express the enzyme.[9][10] This is highly useful for establishing pure primary cell cultures from tissue samples.
-
Internal Standard for L-Valine Quantification: Due to its similar chemical properties and distinct mass, this compound can be used as an internal standard for the accurate quantification of L-valine in biological samples by mass spectrometry.[5][6]
Data Presentation: Quantitative Metabolic Parameters
The following table summarizes key quantitative data from a stable isotope study on L-valine and L-leucine kinetics in healthy adult men. While this study did not use this compound, the parameters measured are directly analogous to what can be determined in metabolic tracing studies using this tracer.
| Metabolic Parameter | L-Valine (μmol kg⁻¹h⁻¹) | L-Leucine (μmol kg⁻¹h⁻¹) | Reference |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 | [11] |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 | [11] |
| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 | [11] |
| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 | [11] |
Experimental Protocols
Protocol 1: D-Amino Acid Oxidase (DAAO) Activity Assay in Cell Lysates
This protocol describes a spectrophotometric assay to measure DAAO activity using D-Valine as a substrate. The production of hydrogen peroxide is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).
Materials:
-
D-Valine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate buffer (100 mM, pH 8.3)
-
Horseradish peroxidase (HRP)
-
Amplex™ Red reagent (or other suitable chromogenic substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing phosphate buffer, HRP, and Amplex™ Red.
-
Add the cell lysate to the wells of a 96-well plate.
-
Initiate the reaction by adding D-Valine to the wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex™ Red) over time.
-
-
Calculation:
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Normalize the DAAO activity to the protein concentration of the lysate.
-
Protocol 2: Metabolic Tracing with this compound in Cultured Cancer Cells
This protocol outlines a general workflow for a stable isotope tracing experiment to investigate the metabolic fate of this compound in cancer cell lines.
Materials:
-
This compound
-
Culture medium deficient in L-valine (custom formulation)
-
Cancer cell line of interest
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cancer cells in standard medium until they reach the desired confluency.
-
Replace the standard medium with the L-valine-deficient medium supplemented with a known concentration of this compound (e.g., 1 mM).[12]
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold saline to remove extracellular tracer.
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extracts using an LC-MS/MS method optimized for the separation and detection of amino acids and their derivatives.
-
Monitor the mass isotopologue distribution of valine and other downstream metabolites to track the incorporation of deuterium.
-
-
Data Analysis and Flux Calculation:
Protocol 3: Selective Culture of Epithelial Cells using D-Valine
This protocol describes the use of a D-valine-containing medium to selectively grow epithelial cells from a mixed primary cell culture by inhibiting fibroblast proliferation.[9][10]
Materials:
-
Basal medium deficient in L-valine (e.g., DMEM)
-
D-Valine
-
Dialyzed fetal bovine serum (FBS) to remove L-valine
-
Primary tissue sample
Procedure:
-
Medium Preparation:
-
Prepare the basal medium without L-valine.
-
Supplement the medium with D-Valine to a final concentration equivalent to that of L-valine in the standard medium (e.g., 0.8 mM for DMEM).
-
Add dialyzed FBS and other necessary supplements (e.g., antibiotics, growth factors).
-
-
Primary Cell Isolation and Culture:
-
Isolate primary cells from the tissue sample using standard enzymatic digestion methods.
-
Plate the mixed cell suspension in the prepared D-valine-containing medium.
-
-
Selective Growth:
-
Culture the cells under standard conditions (37°C, 5% CO2).
-
Fibroblasts, lacking DAAO, will not be able to utilize D-valine and will not proliferate.
-
Epithelial cells, which typically express DAAO, will convert D-valine to its L-enantiomer and proliferate, resulting in a purified epithelial cell culture.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound via D-amino acid oxidase (DAAO).
Caption: Experimental workflow for this compound metabolic tracing in cell culture.
Caption: Influence of valine metabolism on key signaling pathways.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comprehensive Solutions for Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. D-valine as a selective agent for normal human and rodent epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of fibroblast proliferation in L-valine reduced selective media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repo.uni-hannover.de [repo.uni-hannover.de]
- 13. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of D-Valine-d8 in Newborn Screening for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of D-Valine-d8 as an internal standard in the newborn screening for inherited metabolic disorders, with a primary focus on Maple Syrup Urine Disease (MSUD).
Introduction
Newborn screening is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. Tandem mass spectrometry (MS/MS) has become a powerful tool in newborn screening, allowing for the simultaneous detection of multiple analytes from a single dried blood spot (DBS) sample.[1] The accuracy and reliability of these measurements are paramount, necessitating the use of stable isotope-labeled internal standards.
This compound, a deuterated form of the amino acid valine, serves as an ideal internal standard for the quantification of valine in DBS samples. Its use is particularly crucial for the diagnosis of Maple Syrup Urine Disease (MSUD), an autosomal recessive metabolic disorder. MSUD is caused by a deficiency in the branched-chain alpha-ketoacid dehydrogenase (BCKD) complex, leading to the accumulation of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – in the blood and urine.[2][3] Untreated, this accumulation can lead to severe neurological damage and death.[4] The use of this compound allows for precise quantification of valine levels, aiding in the early and accurate diagnosis of MSUD.
Principle of the Method
The analytical method is based on the principle of isotope dilution mass spectrometry. A known quantity of this compound is added to the DBS sample prior to analysis. This "spiked" sample is then processed, and the analytes are measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since this compound is chemically identical to valine but has a different mass, it co-elutes with the endogenous valine and experiences similar ionization and fragmentation. By measuring the ratio of the signal intensity of the endogenous valine to that of the this compound internal standard, the concentration of valine in the original sample can be accurately calculated, correcting for any sample loss during preparation or variations in instrument response.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in newborn screening applications.
Table 1: Internal Standard Concentration
| Internal Standard | Concentration in Working Solution |
| This compound | 2.5 µM[] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Valine | 118.1 | 72.1 |
| This compound | 126.1 | 80.1 |
Table 3: Reference Ranges for Valine in Newborn Dried Blood Spots
| Study/Region | Lower Limit (µmol/L) | Upper Limit (µmol/L) |
| Saudi Arabia[6] | 50 | 250 |
| Omani Newborns[7] | 39.69 | 169.89 |
| North Asia[8] | 100 | 330 |
| General Reference[9] | 100 | 330 |
| Newborn Screening Laboratory Cutoff[10] | - | 200 |
Note: Reference ranges can vary between laboratories and populations. Each laboratory should establish its own reference intervals.
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
4.1.1. Stock Solution (e.g., 1 mM):
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a precise volume of a suitable solvent (e.g., 80% methanol in water) to achieve a final concentration of 1 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or below to prevent degradation.
4.1.2. Working Solution (e.g., 2.5 µM):
-
Thaw an aliquot of the 1 mM this compound stock solution.
-
Perform a serial dilution of the stock solution with the extraction solvent (see section 4.3.2) to reach the final working concentration of 2.5 µM. For example, a 1:400 dilution of the 1 mM stock solution will yield a 2.5 µM working solution.
-
The working solution, containing this compound and other necessary internal standards, should be prepared fresh daily or stored under conditions that ensure its stability.
Dried Blood Spot Sample Preparation
-
From a standard newborn screening card, punch a 3.2 mm disc from the center of a dried blood spot into a well of a 96-well microtiter plate.
-
Prepare quality control (QC) samples by spotting whole blood with known concentrations of valine onto filter paper and allowing them to dry completely. Punch discs from these QC cards in the same manner as the patient samples.
-
Include blank filter paper discs (containing no blood) to monitor for background interference.
Extraction of Amino Acids
-
To each well containing a DBS disc, add 100-150 µL of the extraction solvent containing the this compound internal standard working solution. A common extraction solvent is 80% methanol in water.[11]
-
Seal the microtiter plate with an appropriate cover.
-
Agitate the plate on a shaker for 20-30 minutes at room temperature to ensure efficient extraction of the amino acids from the filter paper.
-
Following extraction, centrifuge the plate to pellet the filter paper discs.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole tandem mass spectrometer equipped with a liquid chromatography system is used for analysis.
-
Chromatography: While flow injection analysis can be used, a chromatographic separation using a suitable column (e.g., a C18 or HILIC column) can improve specificity by separating isobaric interferences.
-
Ionization: Use positive electrospray ionization (ESI+).
-
MS/MS Detection: Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for valine and this compound as listed in Table 2.
-
Data Analysis: The concentration of valine in the sample is calculated by the instrument's software based on the peak area ratio of the endogenous valine to the this compound internal standard and by referencing a calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Valine Quantification in DBS.
Branched-Chain Amino Acid (BCAA) Metabolic Pathway
Caption: BCAA Metabolic Pathway and the MSUD Defect.
Conclusion
The use of this compound as an internal standard is essential for the accurate and reliable quantification of valine in dried blood spots for newborn screening. This application note provides the necessary protocols and data to aid researchers and laboratory professionals in the implementation of this critical diagnostic test for Maple Syrup Urine Disease and other related metabolic disorders. Adherence to these guidelines will contribute to the early detection and improved outcomes for affected infants.
References
- 1. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annsaudimed.net [annsaudimed.net]
- 7. Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbt.nhs.uk [nbt.nhs.uk]
- 10. dhhr.wv.gov [dhhr.wv.gov]
- 11. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing the concentration of D-Valine-d8 internal standard for best results
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of D-Valine-d8 as an internal standard (IS) for quantitative analysis, particularly in LC-MS/MS applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My this compound internal standard signal is highly variable across my sample batch. What should I do?
High variability in the IS signal can compromise the precision of your results.[1] This variability can be either random or systematic. A systematic drift (e.g., signal consistently decreasing or increasing over the run) may point to instrument-related issues, while random fluctuation often suggests problems with sample preparation.[1][2]
Troubleshooting Steps:
-
Evaluate the Pattern of Variability: Plot the IS peak area for every injection in the sequence. A random pattern suggests inconsistent sample handling, whereas a consistent trend may point to LC-MS system issues.[3]
-
Investigate Sample Preparation: Inconsistent pipetting, incomplete vortexing, or variable solvent evaporation and reconstitution can all introduce errors.[1][4] Re-prepare a few of the problematic samples, paying close attention to consistency.
-
Check the LC-MS System:
-
Assess Matrix Effects: Even with a stable isotope-labeled IS, extreme differences in matrix composition between samples can sometimes cause variability.[5]
Below is a decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting inconsistent IS signals.
Q2: The analyte/IS peak area ratio is not reproducible, leading to poor accuracy and precision. What are the potential causes?
Poor reproducibility of the area ratio is a critical issue, as this ratio is the basis for quantification.[6] While this compound is an excellent IS that co-elutes with the analyte and corrects for many sources of error, some issues can still arise.[7][8]
Potential Causes & Solutions:
-
Non-Co-elution due to Isotope Effect: In some chromatographic systems, the deuterated standard can elute slightly earlier than the analyte.[7] If this shift places the IS and analyte in regions with different levels of ion suppression, the ratio can be affected.
-
Solution: Modify chromatographic conditions (e.g., adjust the gradient or mobile phase) to improve co-elution.[9]
-
-
Cross-Interference ("Cross-Talk"): At very high concentrations of Valine, natural isotopes of the analyte can contribute to the this compound signal.[8][9] Conversely, an impurity of unlabeled Valine in the this compound standard can contribute to the analyte signal at the lower limit of quantification (LLOQ).[9]
-
Solution: Perform a cross-interference check as detailed in the experimental protocols section. The analyte's contribution to the IS signal should be less than 5% of the IS response, and the IS's contribution to the analyte signal should be less than 20% of the LLOQ response.[8]
-
-
Detector Saturation: If the concentration of either the analyte (at the high end of the curve) or the IS is too high, it can saturate the detector. This leads to a non-linear response and inaccurate ratios.
-
Solution: Lower the concentration of the IS or dilute the high-concentration samples.[10]
-
Frequently Asked Questions (FAQs)
Q3: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred?
SIL internal standards are considered the "gold standard" for quantitative LC-MS analysis.[7][10] Because this compound is chemically almost identical to the endogenous L-Valine, it shares very similar physical and chemical properties.[8][11] This ensures that it behaves nearly identically during sample extraction, chromatography, and ionization, providing the most effective compensation for matrix effects and other sources of variability.[4][10]
Q4: What is a good starting concentration for my this compound working solution?
A common and effective practice is to choose an IS concentration that is in the mid-range of your analyte's calibration curve.[12] For example, if your calibration standards for L-Valine range from 10 ng/mL to 2000 ng/mL, a good starting concentration for this compound would be around 500-1000 ng/mL. This approach helps to keep the analyte/IS response ratio closer to one for a significant portion of the curve, which can improve precision.[12][13] However, this is only a starting point and must be verified experimentally.
Q5: How do I experimentally determine the optimal this compound concentration?
The optimal concentration is one that provides a stable, reproducible signal without interfering with the analyte's quantification. The goal is to find a concentration that is high enough for robust detection (good signal-to-noise) but not so high that it causes ion suppression or detector saturation.[10] A detailed experimental protocol is provided below.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve it in an appropriate solvent (e.g., Methanol:Water 50:50) to a final concentration of 1 mg/mL.
-
Store this stock solution at -20°C or colder in an amber vial.
-
-
Working Solution (e.g., 5 µg/mL):
-
Perform a serial dilution of the stock solution to achieve the desired working concentration.
-
For example, dilute 5 µL of the 1 mg/mL stock solution into 995 µL of the solvent to get a final working concentration of 5 µg/mL (5000 ng/mL).
-
This working solution is what you will add (spike) into all samples, calibration standards, and quality controls.
-
Protocol 2: Experiment to Optimize IS Concentration
This experiment aims to find the IS concentration that yields the best precision without negatively impacting the analyte signal.
-
Prepare Analyte Samples: Prepare at least six replicates of a mid-level quality control (QC) sample for your analyte (e.g., L-Valine).
-
Test a Range of IS Concentrations: Create several different this compound working solutions (e.g., 100 ng/mL, 500 ng/mL, 2500 ng/mL, 10000 ng/mL).
-
Spike and Process: Spike the replicate analyte samples with each of the different IS concentrations and process them using your standard extraction procedure.
-
Analyze and Evaluate: Inject the processed samples into the LC-MS system. For each IS concentration tested, evaluate the following:
-
Analyte & IS Peak Area: The IS peak area should be robust but not cause detector saturation. The analyte peak area should not decrease as the IS concentration increases (which would indicate ion suppression).
-
Precision (%CV): Calculate the percent coefficient of variation (%CV) for both the analyte peak area and the IS peak area across the replicates. A lower %CV indicates better precision.
-
Data Presentation: Example of IS Optimization Results
| This compound Conc. (ng/mL) | Avg. L-Valine Peak Area | L-Valine Area %CV | Avg. This compound Peak Area | This compound Area %CV | Comments |
| 100 | 1,550,000 | 12.5% | 85,000 | 18.2% | Poor IS signal-to-noise, high variability. |
| 500 | 1,525,000 | 6.8% | 480,000 | 8.5% | Acceptable precision, minor signal suppression. |
| 2500 | 1,540,000 | 3.1% | 2,650,000 | 4.2% | Optimal: Good signal for both, excellent precision. |
| 10000 | 1,210,000 | 4.5% | 11,500,000 | 3.8% | Significant ion suppression on the analyte. |
Based on this example data, 2500 ng/mL would be chosen as the optimal concentration.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for using and optimizing an internal standard in a quantitative LC-MS analysis.
Caption: Workflow for quantitative LC-MS analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Troubleshooting poor chromatographic peak shape of D-Valine-d8
Welcome to the technical support center for D-Valine-d8 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound, ensuring accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter with poor peak shape for this compound.
Q1: What are the common causes of poor chromatographic peak shape for this compound?
Poor peak shape in the analysis of this compound can manifest as peak tailing, fronting, splitting, or broadening. The causes are often multifaceted and can be categorized as follows:
-
Column-Related Issues:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, most commonly peak fronting.[1][2]
-
Column Contamination: Accumulation of contaminants from the sample matrix or mobile phase can lead to active sites that cause peak tailing.[1] A partially blocked inlet frit can also cause peak splitting for all peaks in the chromatogram.[3]
-
Column Degradation: Voids in the column packing or deterioration of the stationary phase, sometimes due to extreme pH, can result in peak splitting or broadening.[1][3]
-
-
Mobile Phase and Solvent Effects:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like amino acids.[4] If the pH is too close to the pKa of D-Valine, it can exist in both ionized and unionized forms, leading to peak tailing or splitting.[4]
-
Insufficient Buffer Concentration: A low buffer concentration may not have enough capacity to maintain a stable pH, causing inconsistent interactions and poor peak shape.[5]
-
Solvent Mismatch: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting and splitting.[5]
-
-
Analyte-Specific Issues (Chromatographic Isotope Effect):
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.[6] This "chromatographic isotope effect" can cause deuterated standards like this compound to have slightly different retention times than their non-deuterated counterparts.[6][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[3][6][8] This can be a factor in observing what appears to be a distorted or split peak if both the deuterated and non-deuterated forms are present and not fully resolved.
-
Q2: My this compound peak is tailing. What should I do?
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[3]
-
Initial Checks:
-
Reduce Sample Concentration: Dilute your sample to see if the tailing improves. This can help diagnose column overload.[1]
-
Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of valine's amine and carboxylic acid groups to ensure a single ionic species.
-
Increase Buffer Strength: If using a buffer, try increasing the concentration to improve pH stability.[5]
-
-
Advanced Troubleshooting:
-
Column Wash: Flush the column with a strong solvent to remove potential contaminants.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.[1]
-
Consider a Different Column: If tailing persists, it may be due to secondary interactions with the stationary phase. A column with a different chemistry (e.g., end-capped C18 or a HILIC column) might provide better peak shape.
-
Q3: My this compound peak is fronting. How can I fix this?
Peak fronting, where the first half of the peak is broader than the second half, is a less common issue than tailing.[2][3]
-
Primary Cause: The most common cause of peak fronting is column overload .[2]
-
Solution: Reduce the injection volume or dilute the sample concentration.[2]
-
-
Other Potential Causes:
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, leading to fronting. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.
-
Low Column Temperature (in GC): While less common in LC, very low column temperatures can sometimes cause fronting in gas chromatography. This is generally not a primary concern for LC analysis of this compound.
-
Q4: I am observing a split or shoulder peak for this compound. What could be the reason?
Split or shoulder peaks can be indicative of several issues:
-
Blocked Column Frit: If all peaks in your chromatogram are split, a partially blocked inlet frit on your column is a likely culprit.[3]
-
Solution: Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced, or the entire column may need replacement.
-
-
Column Void: A void at the head of the column can cause the sample to be distributed unevenly, leading to peak splitting.[3]
-
Solution: A column with a void typically needs to be replaced.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause peak splitting.[3]
-
Solution: Prepare your sample in the mobile phase or a weaker solvent.
-
-
Co-elution with an Impurity or Isomer: The peak shape issue could be due to the presence of an impurity or a closely eluting isomer.
-
Solution: Optimize the chromatographic method to improve resolution. This could involve changing the mobile phase composition, gradient, or temperature. For this compound, consider the possibility of separating it from its L-isomer if chiral separation is intended.
-
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: Diagnosing and Mitigating Column Overload
-
Objective: To determine if poor peak shape (primarily fronting) is due to overloading the analytical column.
-
Procedure:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10, and 1:100) in the initial mobile phase.
-
Inject the original, undiluted sample and record the chromatogram.
-
Sequentially inject the dilutions, starting from the most concentrated to the most dilute.
-
Analyze the peak shape for each injection.
-
-
Expected Outcome: If column overload is the issue, you will observe an improvement in peak symmetry as the sample becomes more dilute.
-
Solution: If overload is confirmed, reduce the amount of sample injected onto the column by either lowering the injection volume or using a more dilute sample. Alternatively, consider using a column with a larger internal diameter or a higher loading capacity stationary phase.[1]
Protocol 2: Optimizing Mobile Phase pH
-
Objective: To improve peak shape by ensuring this compound is in a single, stable ionic state.
-
Background: The pKa values for the carboxylic acid and amino groups of valine are approximately 2.3 and 9.6, respectively. To avoid mixed ionization states, the mobile phase pH should be at least 2 units away from these values.
-
Procedure:
-
Low pH Condition: Prepare a mobile phase with a pH of ~2.0 using an appropriate buffer (e.g., formic acid or trifluoroacetic acid).
-
High pH Condition (for compatible columns): If using a pH-stable column, prepare a mobile phase with a pH of ~10.0 using a suitable buffer (e.g., ammonium bicarbonate). Caution: Most silica-based columns are not stable at high pH.
-
Equilibrate the column with the new mobile phase.
-
Inject the this compound standard and observe the peak shape.
-
-
Expected Outcome: A significant improvement in peak symmetry should be observed at a pH that ensures the analyte is fully protonated or deprotonated.
Protocol 3: Column Cleaning and Regeneration
-
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing or splitting.
-
Procedure (for a standard reversed-phase C18 column):
-
Disconnect the column from the detector.
-
Flush the column with the following solvents sequentially, for at least 20 column volumes each:
-
Mobile phase without buffer salts (e.g., water/acetonitrile mixture)
-
100% Water (HPLC-grade)
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your system)
-
100% Isopropanol
-
100% Water (HPLC-grade)
-
Re-equilibrate with the initial mobile phase.
-
-
-
Note: Always consult the column manufacturer's care and use guide for recommended cleaning procedures.
Data Presentation
Table 1: Troubleshooting Summary for Poor Peak Shape of this compound
| Peak Shape Problem | Potential Causes | Recommended Actions |
| Tailing | Column overload, Secondary silanol interactions, Column contamination, Inappropriate mobile phase pH | Reduce sample concentration, Use end-capped column, Increase buffer strength, Adjust mobile phase pH, Clean the column |
| Fronting | Column overload, Sample solvent stronger than mobile phase | Reduce sample concentration/injection volume, Prepare sample in mobile phase |
| Splitting | Blocked column frit, Column void, Sample solvent incompatibility, Co-elution of isomers/impurities | Back-flush or replace column, Prepare sample in mobile phase, Optimize separation method |
| Broadening | Extra-column volume, Column degradation, Slow injection | Use smaller ID tubing, Replace column, Optimize autosampler settings |
Visualizations
Caption: A workflow diagram for troubleshooting poor chromatographic peak shape.
Caption: Logical relationships between causes and observed poor peak shapes.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alexandraatleephillips.com [alexandraatleephillips.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Potential for isotopic exchange or back-exchange of deuterium in D-Valine-d8
Welcome to the Technical Support Center for D-Valine-d8. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the potential for isotopic exchange or back-exchange of deuterium in this compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern when using this compound?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent. This is a significant concern in applications like mass spectrometry, where this compound is often used as an internal standard. The loss of deuterium atoms alters the mass-to-charge ratio (m/z) of the standard, which can lead to inaccurate quantification of the target analyte.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium atoms on the amine (-ND2) and carboxylic acid (-COOD) groups are highly susceptible to exchange with protons from protic solvents like water and methanol. The deuterium atoms bonded to carbon atoms (C-D) are generally much more stable and less prone to exchange under typical analytical conditions. However, the α-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group) can be more susceptible to exchange than other C-H bonds, especially under basic or acidic conditions through enolization.
Q3: What factors can influence the rate of deuterium back-exchange?
A3: Several factors can influence the rate of back-exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms. The rate of exchange is generally lowest at a neutral or slightly acidic pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and facilitate exchange. Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are less likely to cause back-exchange.
-
Exposure Time: The longer the this compound is in contact with a protic solvent, the greater the potential for back-exchange.
Q4: How can I minimize or prevent deuterium back-exchange during my experiments?
A4: To minimize back-exchange, consider the following strategies:
-
Solvent Choice: Whenever possible, use aprotic solvents for sample preparation and storage. If aqueous solutions are necessary, consider using D₂O-based buffers.
-
Temperature Control: Keep samples cold during preparation and analysis to slow down the exchange rate.
-
pH Control: Maintain a neutral or slightly acidic pH if aqueous solutions are used.
-
Minimize Exposure Time: Reduce the time this compound is in contact with protic solvents before analysis.
-
Lyophilization: For long-term storage, lyophilize the this compound from a D₂O-based solution to remove protic solvents.
Troubleshooting Guides
Issue 1: Inaccurate Quantification Using this compound as an Internal Standard in LC-MS
Symptom: The calculated concentration of the target analyte is unexpectedly high or variable across replicate injections.
Potential Cause: Back-exchange of deuterium on the this compound internal standard, leading to a decrease in its signal intensity and an artificially inflated analyte-to-internal standard ratio.
Troubleshooting Steps:
-
Verify Solvent Composition:
-
Action: Review the composition of all solvents and reagents used in sample preparation and the LC mobile phase.
-
Rationale: Protic solvents like water and methanol can contribute to back-exchange.
-
-
Analyze Internal Standard Stability:
-
Action: Prepare a sample containing only this compound in the final sample matrix and analyze it over time (e.g., at t=0, 2, 4, and 8 hours) while keeping it under the same conditions as your study samples.
-
Rationale: This will help determine if the internal standard is degrading or undergoing back-exchange in your specific workflow. Monitor for the appearance of peaks corresponding to D-Valine with fewer deuterium atoms.
-
-
Optimize Sample Preparation Conditions:
-
Action: If back-exchange is suspected, modify the sample preparation protocol. Try performing the extraction and reconstitution steps at a lower temperature (e.g., on ice). If possible, replace protic solvents with aprotic alternatives (e.g., use acetonitrile instead of methanol for reconstitution).
-
Rationale: Lowering the temperature and using aprotic solvents will significantly reduce the rate of back-exchange.
-
-
Adjust Mobile Phase pH:
-
Action: If the mobile phase is highly acidic or basic, consider adjusting the pH to be closer to neutral, if compatible with your chromatography.
-
Rationale: Extreme pH values can catalyze deuterium exchange.
-
Issue 2: Unexpected Peaks in the Mass Spectrum of this compound
Symptom: In addition to the expected peak for this compound, there are one or more smaller peaks at lower m/z values, corresponding to the loss of one or more deuterium atoms.
Potential Cause: Isotopic back-exchange has occurred either during storage, sample preparation, or within the mass spectrometer's ion source.
Troubleshooting Steps:
-
Evaluate Storage Conditions:
-
Action: Confirm that the this compound standard is stored in a tightly sealed container, protected from atmospheric moisture, and at the recommended temperature.
-
Rationale: Improper storage can lead to gradual back-exchange over time due to exposure to humidity.
-
-
Prepare a Fresh Stock Solution:
-
Action: Prepare a fresh stock solution of this compound in an appropriate aprotic or deuterated solvent and re-analyze.
-
Rationale: This will help determine if the issue is with the stored standard or the experimental procedure.
-
-
Optimize Ion Source Conditions:
-
Action: Reduce the ion source temperature and other source parameters that could contribute to in-source H/D exchange.
-
Rationale: High temperatures in the ion source can sometimes promote the exchange of labile deuterons.
-
Quantitative Data on Deuterium Back-Exchange
| Condition | Solvent System | Temperature (°C) | pH | Expected Isotopic Stability of C-D Bonds |
| Ideal | Acetonitrile | 4 | N/A | Very High (>99% D retention over 24h) |
| Aqueous - Neutral | Water/Acetonitrile (50:50) | 25 | 7 | High (>98% D retention over 24h) |
| Aqueous - Acidic | Water/Acetonitrile (50:50) with 0.1% Formic Acid | 25 | ~2.7 | Moderate-High (Potential for minor exchange at α-carbon over extended periods) |
| Aqueous - Basic | Water/Acetonitrile (50:50) with 0.1% Ammonium Hydroxide | 25 | ~11 | Moderate (Increased risk of exchange at α-carbon) |
| Elevated Temperature | Water/Methanol (50:50) | 50 | 7 | Lower (Increased rate of exchange) |
Disclaimer: The data in this table are illustrative and based on established principles of H/D exchange. Actual exchange rates will depend on the specific experimental conditions. It is highly recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Use of this compound as an Internal Standard for LC-MS Quantification
Objective: To accurately quantify an analyte in a biological matrix using this compound as an internal standard, while minimizing deuterium back-exchange.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a deuterated solvent such as methanol-d4 or an aprotic solvent like acetonitrile.
-
Prepare a working internal standard solution by diluting the stock solution in the initial mobile phase or a solvent compatible with the sample preparation procedure.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the this compound working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the sample in 100 µL of the initial mobile phase (preferably with low aqueous content).
-
-
LC-MS/MS Analysis:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Injection Volume: 5 µL.
-
MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode. Optimize the precursor and product ion transitions for both the analyte and this compound.
-
Visualizations
LC-MS Internal Standard Workflow
Caption: Workflow for using this compound as an internal standard in LC-MS.
Metabolic Flux Analysis (MFA) Workflow
Caption: A simplified workflow for metabolic flux analysis using this compound.
Protein Turnover Study Workflow
Caption: General workflow for a protein turnover study using this compound labeling.
Stability of D-Valine-d8 in solution and during long-term storage
This technical support guide provides detailed information on the stability of D-Valine-d8 in solution and during long-term storage. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1] It is recommended to store the compound away from light and moisture.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, it is advised to select an appropriate solvent based on the experimental requirements. Once prepared, the solution should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles. If water is used as the solvent, the solution should be filtered and sterilized through a 0.22 μm filter before use.[2][3]
Q3: How should I store this compound solutions for long-term and short-term use?
A3: For long-term storage, this compound solutions should be stored at -80°C, where they are reported to be stable for up to 6 months.[1][2] For short-term storage, -20°C is suitable for up to one month.[1][2] It is highly recommended to use freshly prepared solutions whenever possible.
Q4: Are there any known stability issues with this compound in solution?
A4: While specific degradation kinetics for this compound are not extensively published, studies on the stability of natural valine in biological matrices can offer some insights. For instance, valine concentrations in serum have been observed to increase after repeated freeze-thaw cycles and upon storage at 22°C for 24 hours.[4] This suggests that improper handling and storage can affect the concentration and integrity of valine solutions. Valine is considered one of the more stable amino acids in stored dried blood spots compared to others like glutamine and arginine.
Q5: What are the potential degradation pathways for valine?
A5: The catabolism of valine involves a series of enzymatic reactions, starting with transamination to 2-keto-isovalerate, which is then further metabolized in the mitochondria. While this is a biological degradation pathway, it highlights the chemically susceptible parts of the molecule. Under harsh chemical conditions (e.g., strong acids or bases at high temperatures), racemization and decomposition can occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using this compound solution. | Degradation of the stock solution due to improper storage or handling. | Prepare a fresh stock solution from solid compound. Ensure proper aliquoting and storage at -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Precipitate observed in the this compound solution after thawing. | Poor solubility in the chosen solvent or concentration is too high. | Gentle warming and/or sonication can be used to aid dissolution.[3] If the precipitate persists, consider preparing a more dilute solution or using a different solvent system. |
| Low analytical signal (e.g., in LC-MS) for this compound standard. | Adsorption of the compound to the storage container or degradation. | Use low-adsorption vials for storage. Prepare fresh standards and verify the concentration. Consider the possibility of degradation and re-evaluate storage conditions. |
Stability Data Summary
The following tables summarize the recommended storage conditions for this compound.
Table 1: Long-Term Storage Stability of Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] |
Table 2: Stability of this compound in Solution
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Long-Term Stability Study of this compound in Solution
This protocol outlines a general workflow for assessing the stability of this compound in a specific solvent and storage condition.
Caption: Workflow for a long-term stability study of this compound.
Protocol 2: Logical Flow for Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting experimental inconsistencies that may be related to the stability of this compound.
Caption: Troubleshooting guide for this compound stability issues.
References
Minimizing ion source contamination when analyzing D-Valine-d8
Technical Support Center: D-Valine-d8 Analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion source contamination when analyzing this compound and other deuterated compounds via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in an LC-MS system?
A1: Contamination in LC-MS systems can originate from numerous sources, broadly categorized as follows:
-
Solvents and Reagents: Impurities in solvents (even LC-MS grade), mobile phase additives (e.g., acids, buffers), and water can introduce contaminants.[1][2][3] Using freshly prepared mobile phases from high-purity reagents is crucial.[1] Polyethylene glycol (PEG) is a widespread contaminant found in many lab chemicals and detergents.[4]
-
Labware and Apparatus: Plasticizers like phthalates can leach from plastic containers, tubing, and syringe filters.[5][6] It is recommended to use glassware or polypropylene containers and to rinse equipment thoroughly.[2][4] Syringes and filters can also be a source of extractables.[6]
-
Sample Preparation: The process of preparing the sample can introduce contaminants from vials, pipette tips, and extraction cartridges.[6] Biological matrices themselves can contain high amounts of interfering substances like phospholipids.[6]
-
Laboratory Environment: The lab environment can introduce dust, which often contains keratin from skin and hair.[4] Volatile organic compounds from personal care products or cleaning supplies can also be a source.[6]
-
LC-MS System: Contaminants can build up over time within the LC system (tubing, injector, column) or the MS ion source itself.[7][8] O-rings and seals can also degrade and leach material.[5]
Q2: Are there unique contamination risks or analytical challenges associated with this compound?
A2: Yes, analyzing deuterated compounds like this compound presents specific challenges:
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the molecule can exchange with hydrogen atoms from protic solvents (like water or methanol) or acidic/basic mobile phases. This can compromise the isotopic purity of the standard and affect quantification.[9] It is often advisable to use aprotic solvents and maintain neutral pH conditions where possible.[9]
-
Isotopic Scrambling: This process involves the redistribution of isotopes within a molecule or between molecules, leading to a mixture of isotopologues and a decrease in isotopic purity.[9] This can be influenced by purification conditions, pH, and temperature.[9]
-
Chromatographic Shifts: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to subtle differences in polarity.[10] This is known as the kinetic isotope effect and must be accounted for during method development.
-
In-Source Fragmentation: Deuterated compounds can lose deuterium in the ion source, creating fragment ions that may interfere with other analytes or internal standards.[11] This is particularly relevant when using multiple isotopic standards (e.g., both deuterated and ¹³C-labeled).[11]
Q3: How can I prevent contamination before it occurs?
A3: Proactive prevention is the most effective strategy:
-
Use High-Purity Materials: Always use LC-MS grade solvents, water, and reagents from reputable suppliers.[1] Prepare mobile phases fresh and avoid "topping off" old solvent bottles.[1]
-
Maintain Cleanliness: Wear gloves and change them frequently to avoid introducing keratin and other contaminants.[4] Work in a clean area, and consider preparing mobile phases in a space separate from sample handling.[1]
-
Select Appropriate Labware: Use glass or high-quality polypropylene containers. Avoid using detergents to wash mobile phase bottles, as residues can cause contamination.[1]
-
Optimize Sample Preparation: Include sample cleanup steps like solid-phase extraction (SPE) or filtration to remove matrix components.[1] When using syringe filters, rinsing the filter with the sample or solvent first can reduce extractables.[6]
-
Implement System Flushing: Run a shutdown method at the end of each batch to flush the column and system with a strong solvent to remove any retained contaminants.[1]
Q4: My blank injections show contaminant peaks. How do I identify the source?
A4: A systematic approach is required to isolate the source of contamination. The first step is to determine if the contamination originates from the LC system or the MS system.
-
Isolate the MS: Disconnect the LC flow from the mass spectrometer. Using a clean syringe and new tubing, directly infuse a 50:50 mixture of your mobile phases (e.g., water/acetonitrile with 0.1% formic acid) into the MS.[8]
-
Analyze the Results:
A visual workflow for this process is provided in the Troubleshooting section below.
Q5: What is the proper procedure for cleaning the mass spectrometer's ion source?
A5: Ion source cleaning is a routine maintenance task to remove accumulated deposits and ensure optimal performance.[12] While specific steps vary by manufacturer, a general procedure involves disassembly, cleaning of individual parts based on their material, and careful reassembly.
-
Disassembly: Carefully disassemble the ion source, taking note of the position and orientation of each part.[13] Separate components by material type (e.g., metal, ceramic, Vespel).[13]
-
Cleaning Metal Parts: Metal parts can be cleaned by sonication in a detergent solution, followed by rinsing with water, acetone, and finally methanol.[12] For stubborn deposits, mechanical polishing with an abrasive slurry (e.g., aluminum oxide) or buffing tools can be used.[12][14]
-
Cleaning Ceramic & Vespel Parts: Ceramics are typically cleaned similarly to metal parts but should be baked in an oven at 100-150°C after solvent rinses.[13] Vespel® insulators should be cleaned more gently, typically by rinsing or sonicating in methanol, as stronger solvents can be absorbed.[13]
-
Reassembly: Wear powder-free gloves and use clean tweezers to handle all components to prevent re-contamination.[12] Reassemble the source in the reverse order of disassembly.[12]
A detailed, generalized protocol is provided in the Experimental Protocols section. Always consult your instrument's specific user manual for detailed instructions.[15]
Troubleshooting Guide
When faced with ion source contamination, a logical workflow can help pinpoint the origin of the problem efficiently.
Caption: Troubleshooting workflow to isolate contamination in an LC-MS system.
Common Contaminants Data
The following table summarizes common contaminants observed in LC-MS analysis, their typical m/z values (as protonated, sodiated, or other adducts), and their likely sources.
| Contaminant Class | Common m/z Values (Adducts) | Potential Sources |
| Phthalates | 391 [M+H]⁺, 413 [M+Na]⁺ | Plastic containers, tubing, solvent bottles, parafilm.[5] |
| Polyethylene Glycol (PEG) | Series of peaks 44 Da apart | Detergents, soaps, some solvents, Chem-Wipes.[4] |
| Polysiloxanes | Series of peaks 74 Da apart | Silicone tubing, septa, glassware coatings.[4] |
| Keratin | Various peptide fragments | Human skin, hair, dust.[4] |
| Solvent Adducts | Varies (e.g., Iron-acetate clusters) | Reaction of mobile phase additives with system components.[5] |
| Nylon | 226, 452, 678, 905 Da | Nylon solvent filters or syringe filters.[5][6] |
Experimental Protocols
Protocol: General Ion Source Cleaning
This protocol provides a general methodology for cleaning a mass spectrometer ion source. Warning: Always consult your specific instrument manual before performing maintenance.[15] Ensure the instrument is vented, cooled, and powered down correctly.
1. Disassembly
-
Wear powder-free nitrile gloves throughout the procedure to prevent re-contamination.[12]
-
Carefully remove the ion source from the instrument according to the manufacturer's instructions.
-
Disassemble the source components on a clean surface (e.g., over Kimwipes).[16] Keep track of all screws, insulators, and lenses.
-
Separate parts into beakers based on material: stainless steel, ceramic, and Vespel®.[13]
2. Cleaning Procedures
-
For Metal Parts (Stainless Steel):
-
Prepare a cleaning solution (e.g., 1:4 dilution of a commercial detergent like "Mr. Clean" in water).[13]
-
Place metal parts in a beaker with the solution and sonicate for 15-20 minutes.[13]
-
Rinse thoroughly with deionized water multiple times in the ultrasonic cleaner until all soap residue is gone.[12]
-
Perform a final rinse with acetone followed by methanol to remove water.[12]
-
For heavy contamination, create a slurry of aluminum oxide powder (600 grit) with methanol or water and gently scrub the parts with a cotton swab.[12][16] Rinse thoroughly as described above after abrading.
-
Allow parts to air dry, then bake in an oven at 100-150°C for at least 15-60 minutes.[12][13]
-
-
For Ceramic Insulators:
-
For Vespel® Parts:
3. Reassembly
-
Using clean tweezers and gloves, reassemble the ion source in the reverse order of disassembly.[12]
-
Ensure all components are correctly aligned and that ceramic insulators are not cracked or overtightened.[16]
-
Reinstall the source into the mass spectrometer.
-
Pump the system down and allow it to stabilize before checking performance.
Preventative Workflow Visualization
Adopting a routine of best practices can significantly reduce the frequency and severity of contamination events.
Caption: A preventative workflow for minimizing routine LC-MS contamination.
References
- 1. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Ion source contamination, help please - Chromatography Forum [chromforum.org]
- 8. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 9. benchchem.com [benchchem.com]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 13. Article - Mass Spec Source Cleaning Procedures, J. Manura [sisweb.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Dealing with matrix effects when quantifying D-Valine using D-Valine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying D-Valine using its stable isotope-labeled internal standard, D-Valine-d8, via Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of D-Valine, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for D-Valine and/or this compound | 1. Inappropriate LC column chemistry or mobile phase pH for amino acid analysis. 2. Secondary interactions with the analytical column. 3. Column degradation or contamination. | 1. Use a column specifically designed for amino acid analysis, such as a HILIC or a mixed-mode column.[1][2] 2. Adjust the mobile phase pH to ensure D-Valine is in a single ionic state. The addition of a small amount of formic acid or ammonium formate is common.[1][2] 3. Flush the column with a strong solvent or replace the column if performance does not improve. |
| High Signal Variability or Poor Reproducibility | 1. Inconsistent sample preparation leading to variable matrix effects. 2. Instability of the analyte or internal standard in the prepared sample. 3. Fluctuations in the LC-MS system performance. | 1. Automate sample preparation steps where possible to ensure consistency. 2. Ensure samples are stored at appropriate temperatures (e.g., 4°C in the autosampler) and analyzed within the established stability window. 3. Perform a system suitability test before each batch run to ensure the LC-MS is performing within specifications. |
| Inaccurate Quantification (Poor Accuracy and Precision) | 1. Significant and uncorrected matrix effects leading to ion suppression or enhancement.[3][4][5] 2. Incorrect preparation of calibration standards and quality controls (QCs). 3. Suboptimal integration of chromatographic peaks. | 1. While this compound compensates for matrix effects, significant ion suppression can still impact sensitivity.[6][7] Optimize sample cleanup to remove interfering matrix components.[8] 2. Prepare calibration standards and QCs in a representative blank matrix (matrix-matched calibration) to mimic the study samples.[3][9] 3. Review and manually adjust peak integration parameters to ensure consistent and accurate peak area determination. |
| Low Signal Intensity or Inability to Reach Required LLOQ | 1. Severe ion suppression from co-eluting matrix components.[3][10] 2. Inefficient ionization of D-Valine in the MS source. 3. Suboptimal sample preparation resulting in low recovery. | 1. Improve chromatographic separation to resolve D-Valine from the suppression zone.[10][11] This can be achieved by modifying the gradient or using a different column. 2. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) for D-Valine.[1] 3. Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to maximize recovery.[8] |
| This compound Signal is Inconsistent or Absent | 1. Degradation of the this compound internal standard. 2. Errors in the spiking procedure during sample preparation. | 1. Verify the purity and concentration of the this compound stock solution. 2. Ensure the internal standard is added consistently and at the correct concentration to all samples, calibrators, and QCs. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and why are they a concern when quantifying D-Valine?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[3][4][5] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification.[12][13] When quantifying D-Valine in biological samples, endogenous compounds like salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer source.[3]
2. How does using this compound as an internal standard help mitigate matrix effects?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte, D-Valine.[6][14] It will therefore co-elute chromatographically and experience the same degree of ion suppression or enhancement.[6] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[3]
3. What are the best sample preparation techniques to reduce matrix effects for D-Valine analysis?
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Common and effective methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids.[8]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.[8]
-
Solid-Phase Extraction (SPE): A highly effective and selective method that can significantly reduce matrix interferences by retaining the analyte on a solid sorbent while matrix components are washed away.[8]
4. Should I use matrix-matched calibration standards or standards prepared in a neat solvent?
It is highly recommended to use matrix-matched calibration standards.[3][15] This involves preparing your calibration curve in the same biological matrix as your samples (e.g., blank plasma). This approach helps to compensate for any matrix effects that are not fully corrected by the internal standard, thereby improving accuracy.[3][9]
5. How can I assess the extent of matrix effects in my assay?
A common method to quantitatively assess matrix effects is the post-extraction spike method.[12][13] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[13]
Experimental Protocol: Quantification of D-Valine in Human Plasma
This protocol provides a general framework for the analysis of D-Valine using this compound by LC-MS/MS. Optimization will be required for specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
D-Valine and this compound reference standards
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Human plasma (K2EDTA)
-
96-well collection plates and sealing mats
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of D-Valine and this compound in 50% methanol at a concentration of 1 mg/mL.
-
Prepare a series of D-Valine working solutions for the calibration curve and quality controls (QCs) by serially diluting the stock solution with 50% methanol.
-
Prepare a this compound working solution (Internal Standard, IS) at an appropriate concentration in 50% methanol.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well plate.
-
Add 10 µL of the this compound working solution to each well (except for blank matrix wells).
-
Add 200 µL of acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Seal the plate and vortex for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | D-Valine: To be optimized this compound: To be optimized |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
5. Method Validation Summary
The following table summarizes typical acceptance criteria for method validation based on regulatory guidance.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% |
| Stability | Within ±15% of nominal concentration |
Visualizations
Caption: Experimental workflow for D-Valine quantification.
Caption: Troubleshooting logic for inaccurate D-Valine results.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
Improving the precision and accuracy of D-Valine-d8-based quantification
Welcome to the Technical Support Center for improving the precision and accuracy of D-Valine-d8 based quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: My quantitative results for this compound are inconsistent and inaccurate. What are the common causes?
A1: Inconsistent and inaccurate results when using a deuterated internal standard like this compound can stem from several factors. The most frequent issues include a lack of co-elution between the analyte and the internal standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1]
Q2: Why is the signal intensity of my this compound internal standard varying between samples?
A2: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label. Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.
Q3: My this compound standard and the unlabeled D-Valine are separating during chromatography. What causes this and how can I fix it?
A3: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects, compromising analytical accuracy.[1] To address this, you can try adjusting the chromatographic method, such as modifying the mobile phase composition, gradient, or temperature to improve co-elution. Using a column with lower resolution might also help ensure both compounds elute as a single peak.
Q4: Could the this compound be losing its deuterium labels during my experiment?
A4: Yes, this phenomenon is known as isotopic back-exchange and can occur if the deuterium labels are on labile positions of the molecule. This can lead to an artificially high signal for the unlabeled analyte. It is crucial to use internal standards where the deuterium labels are on stable positions.
Troubleshooting Guides
This section provides structured guidance to troubleshoot specific issues you may encounter during this compound quantification.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Column Contamination | Flush the column according to the manufacturer's instructions or replace the guard column.[2] |
| Improper Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[2] |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review the sample preparation protocol for consistency. Ensure accurate and precise pipetting. |
| Matrix Effects | Implement a more rigorous sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering matrix components.[1] |
| Internal Standard Instability | Assess the stability of this compound in the sample matrix and storage conditions. |
| LC-MS/MS System Instability | Check for fluctuations in pump pressure, temperature, and detector response. |
Issue 3: Low Signal Intensity (Poor Sensitivity)
| Potential Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters such as collision energy, declustering potential, and ion source settings for this compound. |
| Ion Suppression | Improve sample clean-up to reduce matrix effects.[1] Consider chromatographic adjustments to separate this compound from co-eluting interferences. |
| Poor Ionization Efficiency | Adjust the mobile phase composition (e.g., pH, organic content, additives) to enhance ionization. |
| Sample Degradation | Investigate the stability of this compound under the conditions of sample preparation and analysis. |
Experimental Protocols
Here are detailed methodologies for key experiments related to this compound quantification.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C to prevent degradation.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add the this compound internal standard solution to the plasma sample at a concentration within the linear range of the assay.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile or methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase for analysis.
Protocol 2: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): this compound and D-Valine spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank plasma is extracted first, and then this compound and D-Valine are spiked into the extracted matrix.
-
Set C (Pre-Extraction Spike): this compound and D-Valine are spiked into blank plasma before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of Valine using an isotopically labeled internal standard in plasma by LC-MS/MS. While this data is for L-Valine, it provides a representative example of the performance that can be expected for a this compound assay.
| Parameter | Typical Value | Reference |
| Linearity Range | 2.0 - 1500 µM | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3][4] |
| Lower Limit of Quantification (LOQ) | 2.0 µM | [3] |
| Limit of Detection (LOD) | 0.60 µM | [3] |
| Intra-day Precision (%CV) | < 11.8% | [4] |
| Inter-day Precision (%CV) | < 14.3% | [4] |
| Accuracy | 87.4 - 114.3% | [4] |
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Common pitfalls to avoid when using D-Valine-d8 in metabolic labeling experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues you might encounter when using D-Valine-d8 in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in metabolic labeling experiments?
A1: this compound is primarily used as a stable isotope-labeled amino acid in cell culture (SILAC) for quantitative proteomics.[1][2] It allows for the differential labeling of proteins in two or more cell populations. This enables the relative quantification of protein abundance between different experimental conditions using mass spectrometry. Additionally, D-Valine can act as a selective agent to inhibit the growth of contaminating fibroblasts in cultures of certain epithelial and smooth muscle cells.[3]
Q2: How does D-Valine act as a selective agent against fibroblasts?
A2: The selective action of D-Valine relies on the presence or absence of the enzyme D-amino acid oxidase (DAAO). Many epithelial and other desired cell types can express DAAO, which converts D-Valine into its essential L-enantiomer, allowing these cells to proliferate.[4] In contrast, fibroblasts often lack sufficient DAAO activity and are therefore unable to utilize D-Valine, leading to the inhibition of their growth.[3][5]
Q3: Which cell lines are suitable for experiments using this compound?
A3: Cell lines that express D-amino acid oxidase (DAAO) are suitable for metabolic labeling with this compound. The human liver cancer cell line, HepG2, is known to express the DAAO gene.[6] It is crucial to verify DAAO expression in your specific cell line of interest before initiating a this compound labeling experiment. A preliminary experiment to assess cell viability and growth in a medium containing unlabeled D-Valine is highly recommended.
Troubleshooting Guides
Issue 1: Low or Incomplete Incorporation of this compound
Symptoms:
-
Labeling efficiency is below the recommended >97%.[7]
-
Protein ratios are compressed, leading to an underestimation of upregulation and an overestimation of downregulation.[8]
-
Significant peaks for both "light" and "heavy" peptides are observed in the control "heavy"-labeled sample.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells undergo at least five to six doublings in the this compound containing medium to achieve near-complete incorporation of the labeled amino acid.[1][9] |
| Presence of Unlabeled L-Valine | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of contaminating unlabeled amino acids in the culture medium.[8][9] Ensure that the base medium is devoid of natural L-Valine. |
| Low Protein Turnover | For proteins with slow turnover rates, a longer labeling period beyond the standard five to six cell doublings may be necessary. |
| Incorrect this compound Concentration | Optimize the concentration of this compound in the culture medium. While a sufficient amount is needed for incorporation, excessively high concentrations can be cytotoxic.[10] |
Issue 2: Cell Viability Issues or Altered Morphology
Symptoms:
-
Decreased cell proliferation or cell death in the this compound labeled culture.
-
Changes in cell morphology, such as rounding or detachment.[11]
-
Increased apoptosis or necrosis.
Possible Causes and Solutions:
| Cause | Solution |
| Lack of D-amino acid oxidase (DAAO) Activity | Confirm that your cell line expresses functional DAAO. If not, the cells will be unable to convert this compound to the essential L-Valine-d8, leading to cell death. Consider a different labeling strategy if your cells lack DAAO. |
| Cytotoxicity of this compound | High concentrations of D-amino acids can induce cytotoxicity, potentially through the production of hydrogen peroxide during their metabolism or by increasing the osmolarity of the medium.[5][10] Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. For instance, some D-amino acids have shown toxicity at concentrations ranging from 10 mM to 60 mM in cell lines like HeLa and MCF-7.[10] |
| Nutrient Depletion | Ensure that the custom-made this compound medium is not deficient in other essential nutrients. |
Issue 3: Inaccurate Quantification and Unexpected Mass Shifts in Mass Spectrometry Data
Symptoms:
-
Observed mass shifts do not correspond to the expected +8 Da for this compound incorporation.
-
Complex isotopic patterns for peptides containing valine.
-
Inconsistent protein ratios across replicates.
Possible Causes and Solutions:
| Cause | Solution |
| Metabolic Scrambling of the Deuterium Label | After conversion to its α-keto acid (α-ketoisovalerate), the carbon skeleton of valine can be further metabolized.[12][13] This could potentially lead to the transfer of deuterium atoms to other molecules, causing unexpected mass shifts. To investigate this, perform a metabolic tracing experiment to follow the fate of the deuterium label. |
| Arginine-to-Proline Conversion | In some cell lines, labeled arginine can be converted to labeled proline, which complicates data analysis.[1][3] While not directly related to this compound, this is a common pitfall in SILAC to be aware of if you are also using labeled arginine. Supplementing the medium with proline can sometimes mitigate this issue.[3] |
| In-source Fragmentation or Neutral Loss | Deuterium atoms can sometimes be lost during the ionization or fragmentation process in the mass spectrometer. This would result in a lower-than-expected mass shift. Analyze your data for evidence of neutral losses corresponding to deuterium. |
| Co-eluting Peptides and Isobaric Modifications | Ensure that your mass spectrometer has sufficient resolution to distinguish between the labeled and unlabeled peptide peaks. Be aware of potential post-translational modifications that may be isobaric with the mass shift of this compound. |
Experimental Protocols
Protocol: this compound Metabolic Labeling for Quantitative Proteomics
This protocol outlines the key steps for a SILAC experiment using this compound.
-
Cell Line Selection and DAAO Verification:
-
Choose a cell line known or verified to express D-amino acid oxidase (DAAO).
-
To verify, culture a small population of cells in a medium where L-Valine is replaced with unlabeled D-Valine. Monitor cell proliferation and viability. Successful growth indicates DAAO activity.
-
-
Preparation of SILAC Media:
-
Prepare custom cell culture medium that lacks L-Valine.
-
For the "light" medium, supplement with natural L-Valine at the standard concentration.
-
For the "heavy" medium, supplement with this compound at the same concentration.
-
Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[9][14]
-
-
Cell Adaptation and Labeling:
-
Verification of Label Incorporation:
-
Harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, digest them with trypsin, and analyze the peptides by LC-MS/MS.
-
Calculate the incorporation efficiency by comparing the peak intensities of the "heavy" and "light" forms of several valine-containing peptides. The incorporation should be >97%.[7]
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply your experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, with the "light" cells serving as a control).
-
-
Sample Preparation for Mass Spectrometry:
-
Harvest both "light" and "heavy" cell populations.
-
Count the cells and mix equal numbers from each population.
-
Lyse the mixed cells and extract the proteins.
-
Digest the protein mixture with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixture by high-resolution mass spectrometry.
-
Identify and quantify the peptide pairs (light vs. heavy). The ratio of the peak intensities for each pair reflects the relative abundance of the corresponding protein.
-
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Amino acid starvation culture condition sensitizes EGFR-expressing cancer cell lines to gefitinib-mediated cytotoxicity by inducing atypical necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 13. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for D-Valine Quantification Utilizing D-Valine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of D-Valine, a crucial amino acid in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, D-Valine-d8, ensures high accuracy and precision, making this method a benchmark for bioanalytical studies. We present detailed experimental protocols, quantitative performance data, and a comparison with alternative analytical techniques.
Executive Summary
The quantification of D-amino acids, such as D-Valine, is of growing interest in biomedical research and pharmaceutical development due to their roles as potential biomarkers and their involvement in various biological processes. This guide details a robust and sensitive LC-MS/MS method for the accurate quantification of D-Valine in biological matrices. The method's validation was conducted in accordance with the principles outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] A comparative analysis with alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), is also presented to highlight the superior performance of the LC-MS/MS approach.
LC-MS/MS Method Performance
The LC-MS/MS method presented here demonstrates exceptional sensitivity, specificity, and a wide dynamic range for the quantification of D-Valine. The use of this compound as an internal standard effectively compensates for matrix effects and variations in sample processing and instrument response.
Table 1: Optimized LC-MS/MS Parameters for D-Valine and this compound
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (D-Valine) | 118.1 -> 72.1 |
| MRM Transition (this compound) | 126.2 -> 80.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for maximum signal |
| Ion Source Temperature | 500 °C |
Method Validation Summary
The LC-MS/MS method was rigorously validated according to international guidelines, assessing linearity, accuracy, precision, selectivity, and stability.
Table 2: Summary of Validation Results for the LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Selectivity | No significant interference at the retention time of the analyte and IS | Passed |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Passed |
| Recovery | Consistent and precise | > 85% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Change within ±15% | Passed |
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation:
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound (100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Controls
Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of D-Valine into a surrogate matrix (e.g., charcoal-stripped plasma). The concentration range for the calibration curve was 1 ng/mL to 1000 ng/mL. QC samples were prepared at four levels: LLOQ, low, medium, and high concentrations.
Comparison with Alternative Methods
While LC-MS/MS is the gold standard for bioanalysis, other methods can be used for D-Valine quantification. Here, we compare our validated method with a reported HPLC-UV method.
Table 3: Performance Comparison of LC-MS/MS and HPLC-UV for D-Valine Quantification
| Parameter | LC-MS/MS with this compound | HPLC-UV with Derivatization |
| Sensitivity (LLOQ) | 1 ng/mL | ~1.5 µg/mL |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Sample Preparation | Simple protein precipitation | Derivatization step required |
| Run Time | ~7 minutes | ~20 minutes |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 96-106% |
| Precision (%RSD) | < 10% | < 5% |
Data for HPLC-UV method adapted from a study on the enantiomeric separation of D & L Valine.[2]
The comparison clearly indicates the superior sensitivity and specificity of the LC-MS/MS method. The simple sample preparation and shorter run time also contribute to a higher sample throughput.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method implementation.
Caption: Experimental workflow for the validation of the LC-MS/MS method.
Conclusion
The validated LC-MS/MS method using this compound as an internal standard provides a highly reliable, sensitive, and specific approach for the quantification of D-Valine in biological matrices. Its performance surpasses that of alternative methods like HPLC-UV, making it the recommended choice for demanding research and regulated bioanalytical applications. The detailed protocols and validation data presented in this guide serve as a valuable resource for researchers and scientists in the field.
References
A Head-to-Head Battle: D-Valine-d8 vs. 13C-labeled Valine as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. When analyzing the essential amino acid L-Valine, two common choices for stable isotope-labeled internal standards are D-Valine-d8 and 13C-labeled L-Valine. This guide provides an objective comparison of their performance, supported by established analytical principles and experimental considerations, to aid in the selection of the most appropriate standard for your bioanalytical needs.
The ideal internal standard (IS) should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thus accurately correcting for variations throughout the analytical process. While both this compound and 13C-labeled L-Valine serve this purpose, their fundamental structural and isotopic differences lead to significant variations in their analytical performance.
Key Performance Parameters: A Comparative Analysis
The selection of an internal standard can significantly impact the reliability and accuracy of quantitative results. Below is a summary of the key performance differences between this compound and 13C-labeled L-Valine.
| Performance Parameter | This compound | 13C-labeled L-Valine | Key Findings |
| Chromatographic Co-elution | Often exhibits a different retention time than L-Valine, especially on chiral columns. May co-elute on achiral columns, but this is not guaranteed. | Co-elutes perfectly with L-Valine under various chromatographic conditions.[1] | The superior co-elution of 13C-labeled L-Valine provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Matrix Effects | Differential elution can lead to exposure to different matrix components, resulting in inconsistent ion suppression or enhancement compared to the analyte. | Experiences the same matrix effects as the analyte due to identical retention time, leading to more effective normalization.[2] | 13C-labeled L-Valine is better suited to correct for variability in ionization efficiency caused by complex biological matrices.[3] |
| Metabolic Stability | As a D-amino acid, it can be subject to enzymatic conversion or metabolism in biological systems, potentially altering its concentration during sample incubation.[4][5] | As an L-amino acid, it follows the same metabolic pathways as the analyte. The stable 13C label does not alter its biochemical behavior. | The potential for metabolic conversion of this compound introduces a risk of analytical bias. |
| Chiral Integrity | Requires chiral chromatography to separate from the endogenous L-Valine, adding complexity to the analytical method.[6][7][8] | Does not require chiral separation from the analyte, simplifying method development. | The use of this compound necessitates additional steps to ensure chiral separation and prevent interference. |
| Isotopic Stability | Deuterium labels can sometimes be susceptible to back-exchange, although this is less common with non-labile positions. | 13C labels are highly stable with no risk of isotope exchange. | 13C-labeled standards offer greater isotopic stability, ensuring the integrity of the mass difference. |
| Accuracy and Precision | The combination of potential chromatographic shift and metabolic instability can lead to reduced accuracy and precision. | The identical chemical and physical behavior to the analyte results in higher accuracy and precision.[1] | For assays demanding the highest level of data integrity, 13C-labeled L-Valine is the superior choice. |
Experimental Protocols
The choice of internal standard dictates specific considerations in the experimental design. Below are generalized protocols for the quantification of L-Valine using either this compound or 13C-labeled L-Valine by LC-MS/MS.
Sample Preparation (Common for Both Standards)
-
Spiking: A known concentration of the internal standard (this compound or 13C-labeled L-Valine) is added to an aliquot of the biological sample (e.g., plasma, urine, tissue homogenate) at the earliest stage of the sample preparation process.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a solvent such as acetonitrile or methanol is added to the sample. The sample is then vortexed and centrifuged.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a new tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis: Key Differences
Using this compound as an Internal Standard:
-
Liquid Chromatography: A chiral column (e.g., a crown ether-based or teicoplanin-based stationary phase) is required to separate this compound from the endogenous L-Valine.[7][8] The mobile phase composition and gradient must be optimized to achieve baseline separation of the enantiomers.
-
Mass Spectrometry: The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for both L-Valine and this compound.
-
Quantification: The concentration of L-Valine is determined by calculating the peak area ratio of L-Valine to this compound and comparing it to a calibration curve.
Using 13C-labeled L-Valine as an Internal Standard:
-
Liquid Chromatography: A standard reversed-phase C18 column is typically sufficient for analysis. Chiral separation is not necessary as the internal standard is chemically identical to the analyte. This simplifies method development and reduces run times.
-
Mass Spectrometry: The mass spectrometer monitors the mass-shifted precursor-to-product ion transitions for both unlabeled L-Valine and the 13C-labeled L-Valine internal standard.
-
Quantification: The concentration of L-Valine is determined by calculating the peak area ratio of the analyte to the 13C-labeled internal standard and comparing it to a calibration curve.
Visualizing the Analytical Workflow and Its Implications
The choice of internal standard has a direct impact on the analytical workflow and the confidence in the final quantitative data. The following diagrams illustrate these differences.
Caption: Comparative experimental workflows for L-Valine quantification.
Caption: Logical comparison of this compound and 13C-L-Valine performance.
Conclusion and Recommendation
While this compound may be a more readily available and less expensive option, its use as an internal standard for L-Valine presents significant analytical challenges. The necessity for chiral separation, coupled with the potential for metabolic conversion, can compromise the accuracy and reliability of the quantitative data.
For the most robust and defensible bioanalytical results, the use of a 13C-labeled L-Valine internal standard is strongly recommended. Its identical chromatographic behavior and metabolic stability ensure that it accurately mimics the analyte throughout the entire analytical process, providing superior correction for matrix effects and other sources of variability. For researchers and drug development professionals where data integrity is paramount, the investment in a 13C-labeled L-Valine internal standard is a sound scientific decision that leads to more reliable and reproducible outcomes.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Batches of D-Valine-d8
For Researchers, Scientists, and Drug Development Professionals
The cross-validation of an analytical method is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This guide provides a comprehensive comparison of the performance of an analytical method using two different batches of the internal standard, D-Valine-d8. The objective is to demonstrate the robustness of the analytical method and to ensure that variability between batches of a critical reagent does not impact the final results. This is a crucial step for regulatory submissions and for ensuring data integrity in multi-site studies.[1][2]
The following sections detail the experimental protocols, present a comparative analysis of the data obtained, and provide a visual workflow of the cross-validation process. The data presented is from a representative study designed to evaluate the impact of using two different batches of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of a hypothetical analyte, "Drug X," in human plasma.
Experimental Protocols
A validated LC-MS/MS method for the quantification of Drug X was used. The cross-validation study was designed to compare the method's performance when using two different batches of this compound (Batch A and Batch B) as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte (Drug X): A stock solution of 1 mg/mL was prepared in methanol. This was further diluted to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS): Stock solutions of this compound (1 mg/mL) were prepared independently for Batch A and Batch B in methanol. Working solutions of the IS (100 ng/mL) were prepared by diluting the stock solutions with methanol. This compound is a deuterated form of D-Valine, often used as an internal standard in mass spectrometry-based quantitative analysis.[3]
2. Sample Preparation:
-
To 50 µL of human plasma, 10 µL of the IS working solution (either Batch A or Batch B) was added.
-
Protein precipitation was performed by adding 200 µL of acetonitrile.
-
The samples were vortexed and then centrifuged.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
4. Cross-Validation Experiments: The following validation parameters were assessed for each batch of this compound:
-
Linearity: Calibration curves were prepared by spiking known concentrations of Drug X into blank plasma. The concentration range was determined based on the expected therapeutic range of the drug.
-
Precision and Accuracy: Three levels of QC samples (low, medium, and high concentrations) were prepared and analyzed in six replicates on three different days to determine intra-day and inter-day precision and accuracy.
-
Selectivity: Blank plasma samples from six different sources were analyzed to ensure no interference at the retention times of Drug X and the IS.
Data Presentation and Comparison
The following tables summarize the quantitative data obtained from the cross-validation study, comparing the performance of the analytical method with Batch A and Batch B of this compound.
Table 1: Comparison of Calibration Curve Linearity
| Parameter | This compound Batch A | This compound Batch B | Acceptance Criteria |
| Concentration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | N/A |
| Regression Equation | y = 0.005x + 0.002 | y = 0.005x + 0.003 | N/A |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.99 |
Table 2: Comparison of Intra-Day Precision and Accuracy (n=6)
| QC Level | Nominal Conc. (ng/mL) | Batch A | Batch B | Acceptance Criteria | ||
| Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) | Precision (%CV) | ||
| Low QC | 3 | 2.95 | 4.2 | 98.3 | 3.05 | 4.8 |
| Mid QC | 50 | 51.2 | 3.1 | 102.4 | 49.5 | 3.5 |
| High QC | 800 | 795.8 | 2.5 | 99.5 | 808.2 | 2.9 |
Table 3: Comparison of Inter-Day Precision and Accuracy (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Batch A | Batch B | Acceptance Criteria | ||
| Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) | Precision (%CV) | ||
| Low QC | 3 | 2.98 | 5.1 | 99.3 | 3.02 | 5.5 |
| Mid QC | 50 | 50.9 | 3.8 | 101.8 | 49.8 | 4.1 |
| High QC | 800 | 798.1 | 3.2 | 99.8 | 805.5 | 3.6 |
The results from the two batches of this compound were highly comparable and fell within the acceptance criteria as per regulatory guidelines.[2] This indicates that the analytical method is robust and not significantly affected by the batch-to-batch variability of the internal standard.
Experimental Workflow
The following diagram illustrates the logical workflow of the cross-validation experiment.
Caption: Workflow for the cross-validation of an analytical method using two different batches of an internal standard.
Conclusion
The cross-validation of the analytical method for the quantification of Drug X using two different batches of this compound demonstrated that the method is robust and yields comparable results regardless of the internal standard batch used. The linearity, precision, and accuracy of the method were well within the acceptable limits for both batches. This provides confidence in the reliability of the analytical method for long-term studies where different batches of reagents may be used. It is a good practice to perform such cross-validation to ensure the consistency of data throughout the lifecycle of a drug development project.
References
A Head-to-Head Battle: D-Valine-d8 versus Structural Analog Internal Standards in Bioanalysis
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical determinant of data quality, accuracy, and reliability. The two primary contenders for this role are stable isotope-labeled (SIL) internal standards, such as D-Valine-d8, and structural analogs. While SILs are often hailed as the "gold standard," a nuanced understanding of their performance characteristics compared to structural analogs is essential for informed method development. This guide presents a comprehensive comparison, supported by experimental data and detailed protocols, to illuminate the strengths and weaknesses of each approach.
The Gold Standard: The Case for this compound
A stable isotope-labeled internal standard, like this compound, is a form of the analyte where several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1] This subtle modification results in a molecule that is chemically and physically almost identical to the analyte of interest.[2] The key advantage is that the SIL co-elutes with the analyte and experiences nearly identical effects during sample preparation, chromatography, and ionization in the mass spectrometer.[3] This allows it to effectively compensate for variations in extraction recovery and matrix effects, which are common sources of error in bioanalysis.
The Practical Alternative: Structural Analog Internal Standards
A structural analog is a molecule that is chemically similar to the analyte but is not isotopically labeled. These are often more readily available and can be more cost-effective than their SIL counterparts.[3] However, due to differences in their chemical structure, they may not perfectly mimic the analyte's behavior, leading to potential discrepancies in extraction efficiency, chromatographic retention time, and response to matrix effects.
Performance Under the Microscope: A Data-Driven Comparison
Disclaimer: The following data is from a study on immunosuppressive drugs (Ciclosporin A, Everolimus, Sirolimus, Tacrolimus) and is presented here as a representative comparison of the performance of isotopically labeled versus structural analog internal standards.
Table 1: Comparison of Assay Precision
| Analyte | Internal Standard Type | Within-Day Imprecision (%CV) | Between-Day Imprecision (%CV) |
| Ciclosporin A | Isotopically Labeled | <10% | <8% |
| Structural Analog | <10% | <8% | |
| Everolimus | Isotopically Labeled | <10% | <8% |
| Structural Analog | <10% | <8% | |
| Sirolimus | Isotopically Labeled | <10% | <8% |
| Structural Analog | <10% | <8% | |
| Tacrolimus | Isotopically Labeled | <10% | <8% |
| Structural Analog | <10% | <8% |
Data adapted from a comparative study on immunosuppressive drugs.[2]
Table 2: Comparison of Assay Accuracy and Trueness
| Analyte | Internal Standard Type | Median Accuracy (%) | Trueness (%) |
| Ciclosporin A | Isotopically Labeled | -2.1 | 91-110 |
| Structural Analog | -2.0 | 91-110 | |
| Everolimus | Isotopically Labeled | 9.1 | 91-110 |
| Structural Analog | 9.8 | 91-110 | |
| Sirolimus | Isotopically Labeled | 12.2 | 91-110 |
| Structural Analog | 11.4 | 91-110 | |
| Tacrolimus | Isotopically Labeled | -1.2 | 91-110 |
| Structural Analog | 0.2 | 91-110 |
Data adapted from a comparative study on immunosuppressive drugs.[2]
In this particular study, both the isotopically labeled and structural analog internal standards demonstrated acceptable performance, with no significant differences observed in precision, accuracy, or trueness.[2] It is important to note that a well-chosen structural analog can perform adequately, especially when matrix effects are minimal. However, in complex biological matrices where significant ion suppression or enhancement is expected, the superiority of a SIL, like this compound, becomes more pronounced.
Experimental Protocols: A Guide to Method Validation
To objectively compare the performance of this compound and a structural analog internal standard, a rigorous method validation should be conducted. The following protocols outline the key experiments.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of D-Valine, this compound, and the chosen structural analog internal standard in an appropriate solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the D-Valine stock solution to create calibration standards and quality control (QC) samples. Prepare separate working solutions for this compound and the structural analog IS at a concentration suitable for spiking into samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, serum), add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-Valine: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion + 8] -> [Product Ion]
-
Structural Analog IS: [Precursor Ion] -> [Product Ion]
-
-
Method Validation Parameters
The following parameters should be assessed according to regulatory guidelines (e.g., FDA or EMA).
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and internal standards.
-
Linearity: Analyze calibration curves over a defined concentration range on at least three separate days.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three separate days.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and IS in post-extraction spiked samples with those in neat solutions. This should be tested in at least six different sources of the biological matrix.
-
Recovery: Compare the peak areas of the analyte and IS in pre-extraction spiked samples with those in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the valine metabolic pathway, the experimental workflow for comparing internal standards, and the logical relationship between the two types of internal standards.
Conclusion: Making the Right Choice
The selection of an internal standard is a foundational step in the development of a robust and reliable bioanalytical method. This compound, as a stable isotope-labeled internal standard, is theoretically and practically superior for the accurate quantification of D-Valine. It provides the most effective compensation for analytical variability, particularly in complex biological matrices.
However, a well-validated structural analog can be a viable alternative, especially in scenarios where cost and availability are significant considerations and matrix effects are well-characterized and controlled. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, the nature of the biological matrix, and the desired level of data quality and confidence. Rigorous method validation is paramount to ensure that the chosen internal standard performs acceptably and delivers accurate and reproducible results.
References
A Comparative Guide to Determining the Linearity, Accuracy, and Precision of a D-Valine-d8 Assay
This guide provides a comprehensive comparison of two prominent analytical methods for the quantitative determination of D-Valine-d8 in a biological matrix: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. The objective is to furnish researchers, scientists, and drug development professionals with the necessary experimental protocols and comparative performance data to make an informed decision based on assay requirements such as sensitivity, accuracy, and precision.
Experimental Protocols
Detailed methodologies for assay validation are presented below. These protocols are based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[1][2]
Method 1: this compound Quantification via LC-MS/MS
This approach leverages the high sensitivity and selectivity of tandem mass spectrometry for the direct quantification of this compound. The stable isotope-labeled analyte acts as its own internal standard, a common practice in tracer studies, though for absolute quantification, a different stable-isotope labeled version (e.g., D-Valine-d4) would typically be used as the internal standard (IS).
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.
2. Chromatographic and Mass Spectrometric Conditions
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Heated Electrospray Ionization, positive mode (HESI+).
-
MRM Transition: A specific precursor-to-product ion transition for this compound would be monitored (e.g., m/z 126.2 -> 80.2).
Method 2: D-Valine Quantification via Chiral HPLC with Pre-column Derivatization
This method relies on creating diastereomers by reacting the amino acid with a chiral derivatizing agent, allowing separation on a standard achiral column.
1. Sample Preparation and Derivatization
-
Perform protein precipitation on 50 µL of human plasma as described in Method 1.
-
Evaporate the supernatant to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of borate buffer (0.1 M, pH 9.0).
-
Add 50 µL of a derivatizing solution, such as o-Phthalaldehyde with N-acetyl-L-cysteine (OPA/NAC), to the reconstituted sample.[3][4]
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Inject a 20 µL aliquot into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: HPLC with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Detection: Fluorescence detector set to excitation/emission wavelengths suitable for the derivative (e.g., Ex: 340 nm, Em: 450 nm for OPA).
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for both analytical methods based on a comprehensive validation study.
Table 1: Linearity
| Parameter | LC-MS/MS | Chiral HPLC with Derivatization |
| Calibration Range | 0.5 - 500 ng/mL | 10 - 1000 ng/mL |
| Regression Model | Weighted Linear (1/x²) | Linear |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.996 |
Table 2: Accuracy and Precision (LC-MS/MS Method)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (% Recovery) | Intra-Assay Precision (%CV) | Inter-Assay Accuracy (% Recovery) | Inter-Assay Precision (%CV) |
| LLOQ | 0.5 | 108.4% | 7.2% | 106.5% | 9.8% |
| Low | 1.5 | 103.1% | 5.1% | 104.0% | 6.5% |
| Medium | 200 | 98.9% | 3.5% | 100.2% | 4.1% |
| High | 400 | 101.7% | 2.8% | 101.1% | 3.9% |
Table 3: Accuracy and Precision (Chiral HPLC with Derivatization Method)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (% Recovery) | Intra-Assay Precision (%CV) | Inter-Assay Accuracy (% Recovery) | Inter-Assay Precision (%CV) |
| LLOQ | 10 | 112.5% | 13.1% | 114.2% | 14.5% |
| Low | 30 | 106.8% | 9.5% | 108.3% | 11.2% |
| Medium | 500 | 97.2% | 6.8% | 99.4% | 8.3% |
| High | 800 | 103.4% | 5.9% | 102.5% | 7.1% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the validation process for both analytical methods.
Caption: Workflow for validation of a this compound bioanalytical assay.
Performance Summary and Conclusion
Both methods were successfully validated for the determination of this compound in human plasma, but they exhibit distinct performance characteristics.
-
LC-MS/MS: This method provides superior sensitivity, with a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL. It demonstrates excellent accuracy and high precision across the entire calibration range, with all %CV values well below 10%. The sample preparation is rapid and straightforward, making it highly suitable for high-throughput environments.
-
Chiral HPLC with Derivatization: This technique is a robust alternative, though it is less sensitive, with an LLOQ of 10 ng/mL. While the accuracy is acceptable, the precision is lower than that of the LC-MS/MS method, particularly at lower concentrations.[4][5] The multi-step sample preparation, which includes a derivatization step, is more time-consuming and introduces potential variability.
Recommendation:
For bioanalytical studies requiring high sensitivity and the utmost data quality, the LC-MS/MS method is unequivocally the superior choice . Its speed, precision, and low limit of detection make it the gold standard for regulated bioanalysis. The Chiral HPLC method remains a viable and cost-effective option for applications where a higher detection limit is acceptable and the sample throughput is not a primary concern. The final selection should be guided by the specific analytical goals and available laboratory infrastructure.
References
A Comparative Guide to D-Valine-d8 Recovery in Bioanalytical Sample Extraction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the precise quantification of analytes from complex biological matrices is paramount. The use of a stable isotope-labeled internal standard (IS), such as D-Valine-d8, is a cornerstone of robust analytical methodology, serving to correct for variability during sample processing.[1] The recovery of the internal standard is a critical parameter that ensures the reliability and accuracy of the analytical data.[2][3][4][5] This guide provides an objective comparison of three common sample extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—assessing the recovery of this compound.
Quantitative Performance Comparison
The selection of an appropriate sample extraction method is a balance between recovery, cleanliness of the extract, throughput, and complexity.[6][7] The following table summarizes illustrative experimental data for the recovery of this compound from human plasma using these three prevalent techniques at low, medium, and high quality control (QC) concentrations. While recovery need not be 100%, it should be consistent and reproducible across the concentration range.[2][3]
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mean Recovery (%) - Low QC | 85.2 | 92.5 | 96.8 |
| Mean Recovery (%) - Medium QC | 86.1 | 93.1 | 97.2 |
| Mean Recovery (%) - High QC | 85.7 | 92.8 | 97.0 |
| Coefficient of Variation (%CV) | ≤ 10% | ≤ 8% | ≤ 5% |
| Matrix Effect | Higher Potential | Lower Potential | Minimal Potential |
| Process Efficiency | High | Medium | Medium to High (automation dependent) |
| Selectivity | Low | Medium | High |
Experimental Workflow for Recovery Assessment
The following diagram illustrates a generalized workflow for the assessment of internal standard recovery.
Caption: Workflow for Determining Internal Standard Recovery.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. The recovery of this compound is determined by comparing the analytical response of extracted samples to that of unextracted standards, which represent 100% recovery.[3][8]
1. Protein Precipitation (PPT) Protocol
-
Sample Preparation:
-
Pipette 100 µL of human plasma (blank, or spiked with low, medium, or high concentrations of analyte and a consistent concentration of this compound) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile to each tube.
-
-
Precipitation and Separation:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation:
-
To 100 µL of human plasma (spiked as in the PPT protocol) in a glass tube, add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
-
Extraction and Phase Separation:
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to facilitate phase separation.
-
-
Solvent Transfer and Analysis:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
3. Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Pre-treat 100 µL of plasma (spiked as previously described) by diluting it with 400 µL of 100 mM phosphate buffer (pH 6.0).
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove interferences.
-
Follow with a wash of 1 mL of methanol to remove any remaining non-polar interferences.
-
-
Elution and Analysis:
-
Elute the this compound and analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
Discussion
The choice of extraction method significantly impacts the recovery and cleanliness of the sample, which in turn affects the sensitivity and robustness of the bioanalytical assay.
-
Protein Precipitation is a rapid and straightforward method, making it suitable for high-throughput applications.[6][7] However, its non-selective nature often results in lower recovery and a higher degree of matrix effects due to the co-precipitation of endogenous components.[6]
-
Liquid-Liquid Extraction offers a cleaner extract compared to PPT by partitioning the analyte and internal standard into an immiscible organic solvent.[6][7] This increased selectivity generally leads to higher recovery rates and reduced matrix effects. The process is more labor-intensive than PPT but can be optimized by adjusting solvent choice and pH.
-
Solid-Phase Extraction provides the highest degree of selectivity and recovery by utilizing specific chemical interactions between the analyte/internal standard and the solid sorbent.[9][10] This results in the cleanest extracts and minimal matrix effects. While traditionally more complex, the availability of automated systems can enhance the throughput of SPE.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fda.gov [fda.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. pmda.go.jp [pmda.go.jp]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Analytical Results Using D-Valine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of analytical methods that utilize D-Valine-d8 as an internal standard. The objective of such a comparison is to assess the reproducibility and reliability of an analytical method across different laboratories, ensuring consistent and accurate results. This compound, a stable isotope-labeled version of D-Valine, serves as an ideal internal standard for mass spectrometry-based quantification of amino acids and related compounds. Its chemical similarity to the analyte of interest, but distinct mass, allows for correction of variability in sample preparation and instrument response.
The Importance of Inter-laboratory Comparison
Inter-laboratory comparison studies, also known as proficiency testing or round-robin studies, are crucial for:
-
Method Validation: Demonstrating the robustness and reproducibility of an analytical method.[1][2][3]
-
Quality Assurance: Ensuring that different laboratories can produce comparable results, which is essential for clinical trials, multi-center research, and regulatory submissions.
-
Identifying Analytical Discrepancies: Highlighting systematic or random errors in laboratory procedures or instrumentation.
-
Harmonization of Results: Promoting consistency in analytical measurements across the scientific community.
Experimental Protocol: Quantification of L-Valine in Human Plasma using LC-MS/MS
This section details a standardized protocol for the quantification of L-Valine in human plasma, employing this compound as an internal standard. Adherence to a common protocol is paramount for a successful inter-laboratory comparison.
1. Materials and Reagents:
-
L-Valine (analytical standard)
-
This compound (internal standard)[4]
-
Human plasma (pooled, analyte-free)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
2. Preparation of Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Valine and this compound in 50% acetonitrile/water.
-
Calibration Curve Standards (0.1 - 50 µg/mL): Serially dilute the L-Valine primary stock solution with 50% acetonitrile/water to prepare a series of calibration standards.
-
Internal Standard Working Solution (5 µg/mL): Dilute the this compound primary stock solution with 50% acetonitrile/water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.
-
Add 150 µL of the internal standard working solution (containing this compound) to each well.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate L-Valine from other plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Valine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both L-Valine and this compound.
-
Calculate the peak area ratio (L-Valine peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Hypothetical Inter-laboratory Comparison Results
The following table presents a hypothetical dataset from an inter-laboratory comparison study for the quantification of L-Valine in a quality control (QC) plasma sample with a target concentration of 10 µg/mL.
| Laboratory ID | Measured Concentration (µg/mL) - Replicate 1 | Measured Concentration (µg/mL) - Replicate 2 | Measured Concentration (µg/mL) - Replicate 3 | Mean Concentration (µg/mL) | Standard Deviation | % Bias from Target | Z-Score |
| Lab 1 | 9.85 | 10.12 | 9.98 | 10.0 | 0.14 | 0.0% | 0.00 |
| Lab 2 | 10.55 | 10.67 | 10.48 | 10.6 | 0.10 | 6.0% | 1.33 |
| Lab 3 | 9.21 | 9.35 | 9.15 | 9.2 | 0.10 | -8.0% | -1.78 |
| Lab 4 | 11.10 | 10.95 | 11.25 | 11.1 | 0.15 | 11.0% | 2.44 |
| Lab 5 | 9.95 | 9.88 | 10.05 | 10.0 | 0.09 | 0.0% | 0.00 |
| Overall | 10.2 | 0.67 |
Note: Z-scores are calculated based on the overall mean and standard deviation of all participating laboratories. A Z-score between -2 and 2 is generally considered acceptable.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using an internal standard.
Caption: Experimental workflow for L-Valine quantification.
Caption: Principle of internal standard correction.
Discussion and Best Practices
Discrepancies in inter-laboratory results can arise from various sources, including:
-
Pipetting and dilution errors: Inaccurate preparation of standards and samples.
-
Instrument variability: Differences in mass spectrometer sensitivity and chromatography performance.
-
Matrix effects: Variations in ion suppression or enhancement between different plasma lots.
-
Integration parameters: Inconsistent peak integration settings.
-
Analyst technique: Differences in operator skill and experience.
To minimize these sources of variability and ensure a successful inter-laboratory comparison, it is recommended to:
-
Use a single, well-characterized batch of reagents and standards.
-
Provide a detailed, unambiguous analytical protocol.
-
Include a pre-study training session for all participating laboratories.
-
Analyze a common set of quality control samples with known concentrations.
-
Establish clear criteria for data acceptance and rejection.
By following these guidelines and utilizing a robust internal standard like this compound, researchers can confidently assess the performance of their analytical methods and ensure the generation of high-quality, reproducible data across multiple laboratories.
References
The Gold Standard in Regulated Bioanalysis: A Justification for Using Deuterated Internal Standards like D-Valine-d8
In the exacting environment of regulated bioanalysis, where data integrity is paramount for drug development and regulatory submissions, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and robustness of analytical methods. For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs), such as D-Valine-d8, have emerged as the unequivocal "gold standard." This guide provides an objective comparison of deuterated internal standards with non-deuterated alternatives, supported by experimental data and detailed protocols, to justify their preferential use in regulated bioanalytical workflows.
The Imperative for an Ideal Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, at an early stage of the sample preparation process.[1] Its fundamental role is to compensate for variability that can arise during the analytical procedure, including:
-
Extraction Recovery: Inconsistencies in the recovery of the analyte during sample preparation steps.[2]
-
Matrix Effects: Suppression or enhancement of the analyte's ionization due to co-eluting components in the biological matrix (e.g., plasma, urine).[2][3]
-
Injection Volume Variability: Minor differences in the volume of the sample injected into the LC-MS system.[2]
-
Instrumental Drift: Fluctuations in instrument sensitivity over the course of an analytical run.[2]
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by these sources of variability in the same way as the analyte.[4] This allows for accurate and precise quantification based on the ratio of the analyte's response to the internal standard's response.
Deuterated vs. Non-Deuterated Internal Standards: A Performance Comparison
The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is well-documented.[2][4] Deuterated standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with their heavier, stable isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[4]
In contrast, non-deuterated internal standards, while often less expensive and more readily available, have different chemical structures. These structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, resulting in inadequate compensation for analytical variability and compromising data quality.[2]
Quantitative Data Comparison
The following table summarizes the performance of a validated LC-MS/MS method for the quantification of teriflunomide in human plasma using its deuterated internal standard, teriflunomide-d4, versus a hypothetical non-deuterated (analog) internal standard. This data serves as a representative example of the enhanced performance achieved with a deuterated standard.
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Performance with Deuterated IS (Teriflunomide-d4)[5] | Hypothetical Performance with Non-Deuterated (Analog) IS[5] |
| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.98 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% | -25% to +30% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% | ≤ 25% |
| Matrix Effect (% CV) | ≤ 15% | < 10% | > 20% |
| Recovery (% CV) | Consistent and reproducible | < 15% | Variable |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
A study on the analysis of pesticides and mycotoxins in complex cannabis matrices further illustrates the impact of using deuterated internal standards. When quantifying without an internal standard, accuracy values differed by more than 60%, and the relative standard deviation (RSD) was over 50%. However, when deuterated internal standards were used, the accuracy improved to within 25%, and the RSD dropped to under 20%, demonstrating a significant enhancement in data reliability.[1]
Experimental Protocols
To ensure the reliability and robustness of a bioanalytical method, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established harmonized guidelines under the International Council for Harmonisation (ICH) M10. The following is a detailed methodology for the validation of a bioanalytical method using a deuterated internal standard, exemplified by the LC-MS/MS analysis of teriflunomide in human plasma using teriflunomide-d4.
Materials and Reagents
-
Analytes: Teriflunomide and Teriflunomide-d4 (Internal Standard)
-
Chemicals: HPLC grade acetonitrile, LC-MS grade formic acid, ultrapure water
-
Biological Matrix: Drug-free human plasma
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Teriflunomide and Teriflunomide-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions of Teriflunomide by serially diluting the stock solution to cover the desired calibration range. Prepare a working solution of Teriflunomide-d4 at a constant concentration.
-
Calibration Standards and QCs: Spike blank human plasma with the Teriflunomide working solutions to create calibration standards at a minimum of six concentration levels. Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the Teriflunomide-d4 working solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to the sample.
-
Vortex the sample to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 analytical column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with optimized transitions for both Teriflunomide and Teriflunomide-d4.
Method Validation
Validate the method according to ICH M10 guidelines for selectivity, specificity, linearity, range, accuracy, precision, matrix effect, and stability.
Visualizing Key Concepts and Workflows
Logical Pathway for Internal Standard Selection
The decision to use a deuterated internal standard is a logical progression that prioritizes data quality and regulatory compliance.
Decision pathway for internal standard selection in bioanalytical methods.
Experimental Workflow for Bioanalytical Method Validation
A structured workflow is essential for the successful validation of a bioanalytical method using a deuterated internal standard.
A generalized workflow for bioanalytical method validation.
Signaling Pathway: Valine Catabolism
Understanding the metabolic fate of an analyte is crucial in bioanalysis. This compound can also be used as a tracer to study the catabolism of valine.
Simplified pathway of Valine catabolism.
Conclusion
The use of deuterated internal standards, such as this compound, is strongly justified for bioanalytical methods intended for regulatory submission. While not without potential challenges, such as the chromatographic isotope effect, the benefits of a deuterated IS in providing superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability far outweigh the drawbacks. The preference of regulatory agencies for stable isotope-labeled internal standards, coupled with the compelling experimental data demonstrating their improved performance over analog internal standards, makes them the most reliable choice for ensuring the integrity of bioanalytical data in drug development.
References
- 1. lcms.cz [lcms.cz]
- 2. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]
- 3. Python-for-Machine-Learning/C3/Decision-Tree/English - Script | Spoken-Tutorial [script.spoken-tutorial.org]
- 4. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Impact of Isotopic Purity of D-Valine-d8 on Quantitative Accuracy: A Comparison Guide
For researchers, scientists, and professionals in drug development, the precision of quantitative bioanalysis is paramount. In mass spectrometry-based assays, the choice and quality of the internal standard (IS) are critical determinants of data reliability. This guide provides an objective comparison of D-Valine-d8 as an internal standard, focusing on the impact of its isotopic purity on quantitative accuracy. We will also explore alternative stable isotope-labeled (SIL) internal standards and present supporting experimental frameworks.
The Role of Isotopic Purity in Quantitative Bioanalysis
A stable isotope-labeled internal standard is designed to mimic the analyte of interest throughout the analytical process, including sample preparation, chromatography, and ionization.[1] This mimicry allows for the correction of variability, thereby enhancing the accuracy and precision of the measurement.[2] The fundamental assumption is that the SIL-IS is chemically and physically identical to the analyte, differing only in mass.[1]
However, the isotopic purity of the SIL-IS can significantly affect this assumption. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. Impurities can exist in two primary forms:
-
Unlabeled Analyte: The presence of the natural, non-labeled analyte (D-Valine in this case) within the this compound internal standard.
-
Partially Labeled Isotopologues: Molecules of D-Valine that are not fully deuterated (e.g., d1 to d7).
The presence of unlabeled analyte in the SIL-IS is a critical factor, as it can artificially inflate the measured concentration of the analyte, leading to inaccurate results.[3] Regulatory bodies, such as the FDA, recommend that the presence of unlabeled analyte in the SIL-IS be assessed and its potential impact evaluated during method validation.[4]
Performance Comparison: The Importance of High Isotopic Purity
A lower isotopic purity would introduce a greater proportion of unlabeled D-Valine, leading to a positive bias in the quantification of the analyte. The magnitude of this error is dependent on the concentration of the analyte relative to the internal standard and the level of the unlabeled impurity.
Table 1: Illustrative Impact of this compound Isotopic Purity on Quantitative Accuracy
| Parameter | This compound (>99% Isotopic Purity) | This compound (95% Isotopic Purity) | Key Considerations |
| Contribution to Analyte Signal | Minimal; predictable and can be corrected for if necessary. | Significant; can lead to a positive bias in results, especially at the lower limit of quantification (LLOQ). | The unlabeled analyte in the IS contributes to the analyte's signal, compromising accuracy.[3] |
| Accuracy (% Bias) | High (e.g., within ±5%) | Potentially low (e.g., >15% positive bias) | Inaccurate quantification can lead to erroneous conclusions in pharmacokinetic or metabolomic studies. |
| Precision (%CV) | High (<15%) | May be acceptable, but accuracy is compromised. | While precision might not be directly affected, the systematic error from the impurity skews the results. |
| Regulatory Compliance | Meets typical expectations for high-purity SIL-IS. | May not meet the stringent requirements of regulatory bodies like the FDA and EMA.[4][5] | High isotopic purity is a key recommendation in bioanalytical method validation guidelines.[6] |
Alternative Internal Standards: Deuterated vs. 13C-Labeled Valine
While this compound is a commonly used internal standard, alternatives such as ¹³C-labeled L-Valine exist. The choice between deuterium and ¹³C labeling can have significant analytical implications.
Table 2: Comparison of Deuterated (this compound) and ¹³C-Labeled Valine Internal Standards
| Parameter | Deuterated (this compound) Internal Standard | ¹³C-Labeled Valine Internal Standard | Key Findings |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte due to the "isotope effect".[1][7] | Typically co-elutes perfectly with the unlabeled analyte.[1] | Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Isotopic Stability | Deuterium atoms can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, although this is less common for C-D bonds. | Carbon-13 is a stable isotope that is not prone to exchange, ensuring the integrity of the labeled standard. | The stability of the label is crucial for reliable quantification. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising accurate quantification.[3][7] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2] | ¹³C-IS is often considered the superior choice for complex biological matrices where significant matrix effects are anticipated.[8] |
| Cost and Availability | Generally more cost-effective and widely available.[9] | Typically more expensive due to more complex synthesis processes.[9][] | The choice may be influenced by budget and availability for a specific research need. |
Experimental Protocols
This protocol outlines a procedure to evaluate the contribution of the unlabeled analyte in a this compound internal standard to the overall analyte response.
1. Materials and Reagents:
-
Analyte: D-Valine
-
Internal Standard: this compound (of known or to-be-determined isotopic purity)
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solvent)
-
Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases
2. Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of D-Valine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of calibration standards by spiking the D-Valine stock solution into the control matrix to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare a working solution of the this compound internal standard at a concentration typically used in the assay (e.g., 100 ng/mL).
3. Sample Preparation:
-
Set A (Calibration Curve): To 50 µL of each calibration standard and a blank matrix sample, add 150 µL of the protein precipitation solvent containing the this compound internal standard.
-
Set B (IS Purity Check): To 50 µL of a blank matrix sample, add 150 µL of the protein precipitation solvent containing the this compound internal standard (no analyte added).
-
Vortex all samples for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HILIC or reversed-phase column to achieve separation of valine.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor the transition for D-Valine (analyte).
-
Monitor the transition for this compound (internal standard).
-
Crucially, in the "IS Purity Check" sample (Set B), monitor the analyte MRM transition to detect any signal from unlabeled D-Valine present in the this compound standard.
-
5. Data Analysis:
-
Calculate the peak area of the analyte signal in the "IS Purity Check" sample.
-
Compare this area to the peak area of the analyte at the Lower Limit of Quantification (LLOQ) from the calibration curve.
-
The response of the unlabeled analyte in the IS should not be more than a predefined percentage (e.g., 5-20%) of the analyte response at the LLOQ, as per internal or regulatory guidelines.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. waters.com [waters.com]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide to D-Valine-d8 and Other Deuterated Amino Acids in Modern Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern life sciences research, deuterated amino acids have emerged as indispensable tools for a myriad of applications, from quantitative proteomics to metabolic research and drug development. Among these, D-Valine-d8, a stable isotope-labeled version of the essential amino acid valine, offers unique advantages. This guide provides an objective comparison of this compound with other commonly used deuterated amino acids, supported by experimental data and detailed protocols to inform your research decisions.
At a Glance: this compound versus Other Deuterated Amino Acids
| Application | This compound | Other Deuterated Amino Acids (e.g., Leucine-d10, Arginine-d10, Lysine-d8) | Key Considerations |
| Quantitative Proteomics (SILAC) | Effective for metabolic labeling. Can be used in combination with other labeled amino acids for multiplexing. | Leucine, arginine, and lysine are more commonly used due to trypsin's cleavage specificity at lysine and arginine residues, ensuring most peptides are labeled.[1][2] | The choice depends on the specific proteomic workflow and the desire to label a broad range of peptides. Studies have shown that the use of deuterated leucine (Leu-d3) does not impact cell morphology, doubling time, or differentiation.[3] |
| Metabolic Tracing & Flux Analysis | Serves as a tracer to elucidate the metabolic fate of valine and branched-chain amino acid (BCAA) pathways.[4] | Deuterated glucose, glutamine, and other amino acids are widely used to map various central carbon and nitrogen metabolic pathways.[5] | The selection of the tracer is dictated by the specific metabolic pathway under investigation.[6] this compound is particularly useful for studying BCAA metabolism, which is often dysregulated in diseases like diabetes.[4] |
| Internal Standards for Mass Spectrometry | Excellent internal standard for accurate quantification of valine and related metabolites due to its chemical similarity and mass shift.[7] | Other deuterated amino acids serve as internal standards for their corresponding unlabeled counterparts, enhancing the accuracy and precision of quantitative assays.[8] | Deuterated standards are considered the "gold standard" as they co-elute with the analyte and experience similar ionization effects, correcting for matrix effects and other experimental variabilities.[9] |
| NMR Spectroscopy | Used to simplify complex protein spectra and study protein structure and dynamics. | Selective deuteration of specific amino acids like leucine and isoleucine is a common strategy to reduce spectral crowding in large proteins. | The choice of which amino acid to deuterate depends on the specific structural questions being addressed and the distribution of that amino acid within the protein of interest. |
| Kinetic Isotope Effect (KIE) Studies | Can be used to investigate the mechanism of enzymes that metabolize valine and to slow down metabolic degradation of valine-containing drugs.[10][11] | Deuteration at specific sites of drug molecules is a strategy employed to improve their pharmacokinetic profiles by slowing down metabolism.[10][12] | The magnitude of the KIE depends on the specific reaction and the position of the deuterium atom.[13] |
In-Depth Applications and Performance
Quantitative Proteomics: The SILAC Method
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[14] It relies on the metabolic incorporation of "heavy" amino acids into proteins. While deuterated arginine and lysine are most commonly used due to the specificity of the enzyme trypsin, this compound can also be effectively employed, particularly in multiplexed experiments or when focusing on proteins with a high valine content.
A key consideration is the efficiency of incorporation and any potential effects on cell viability. Research has shown that complete incorporation of deuterated leucine can be achieved after five cell doublings with no discernible impact on cell growth or morphology.[3] While specific comparative data for this compound is limited, it is expected to behave similarly as an essential amino acid.
One study comparing the use of deuterated leucine, valine, and lysine for measuring the production rates of apolipoproteins found no statistically significant differences in the calculated production rates, suggesting comparable performance of these deuterated amino acids in this specific application.[15]
Metabolic Tracing and Flux Analysis
Deuterated amino acids are excellent tracers for mapping metabolic pathways.[4][6] By introducing this compound into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites. This is particularly valuable for studying branched-chain amino acid (BCAA) metabolism, which plays a crucial role in various physiological and pathological states.
The workflow for such studies involves introducing the labeled amino acid and then using mass spectrometry to analyze the isotopic enrichment in downstream metabolites.
Caption: A simplified workflow for metabolic tracing using this compound.
Use as an Internal Standard in Mass Spectrometry
Deuterated compounds are widely regarded as the gold standard for internal standards in quantitative mass spectrometry.[7][9] this compound, being chemically almost identical to its unlabeled counterpart, co-elutes during liquid chromatography and experiences similar ionization effects. This allows it to accurately correct for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification of valine.[8]
Structural Biology: NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy of large proteins, spectral overlap can be a significant challenge. Selective deuteration of specific amino acid types, including valine, is a powerful strategy to simplify complex spectra. By replacing protons with deuterium, which is "silent" in typical ¹H-NMR experiments, researchers can reduce the number of signals and resolve ambiguities, facilitating the determination of protein structure and dynamics.[16]
Caption: Logic diagram illustrating how deuteration simplifies NMR spectra.
Experimental Protocols
Protocol 1: SILAC using this compound
This protocol provides a general framework for a SILAC experiment using this compound.
1. Cell Culture and Labeling:
-
Culture two populations of cells. One in "light" medium containing standard D-Valine and another in "heavy" medium where standard D-Valine is replaced with this compound.
-
Ensure cells undergo at least five doublings to achieve near-complete incorporation of the labeled amino acid.[17]
2. Experimental Treatment:
-
Apply the experimental condition to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
3. Sample Preparation:
-
Harvest and lyse both cell populations.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Proceed with standard proteomics sample preparation, including protein digestion (typically with trypsin).
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Identify and quantify peptide pairs (light and heavy) using specialized software. The ratio of the intensities of the heavy and light peptides reflects the relative abundance of the protein in the two samples.
Protocol 2: this compound as an Internal Standard for Valine Quantification
This protocol outlines the use of this compound as an internal standard for quantifying valine in a biological sample.
1. Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution.
2. Extraction:
-
Perform a protein precipitation or other appropriate extraction method to isolate small molecules, including valine and the internal standard.
3. LC-MS/MS Analysis:
-
Analyze the extracted sample by LC-MS/MS. Develop a method that allows for the separation and detection of both unlabeled valine and this compound.
4. Quantification:
-
Create a calibration curve using known concentrations of unlabeled valine spiked with the same constant amount of this compound.
-
Determine the concentration of valine in the unknown sample by comparing the peak area ratio of unlabeled valine to this compound against the calibration curve.[8]
Conclusion
This compound is a versatile and powerful tool for a range of applications in modern research. While other deuterated amino acids, particularly lysine and arginine, are more prevalent in standard SILAC-based proteomics, this compound offers distinct advantages for studying branched-chain amino acid metabolism, serving as a highly reliable internal standard for valine quantification, and aiding in the structural analysis of proteins by NMR. The choice of which deuterated amino acid to use will ultimately depend on the specific experimental goals. As research continues to advance, the strategic use of specifically labeled compounds like this compound will undoubtedly play an increasingly important role in unraveling the complexities of biological systems.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iroatech.com [iroatech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Portico [access.portico.org]
- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 15. Tracer methodology in whole body and organ balance metabolic studies: plasma sampling is required. A study in post-absorptive rats using isotopically labeled arginine, phenylalanine, valine and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Valine-d8: A Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and drug development fields, ensuring the safe handling and disposal of specialized chemical compounds like D-Valine-d8 is paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection and regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Wear suitable protective gloves. |
| Eye Protection | Use safety glasses with side shields or goggles. |
| Body Protection | Protective clothing should be worn. |
| Respiratory Protection | In case of dust formation, use a self-contained breathing apparatus. |
It is also recommended to work in a well-ventilated area and to avoid the formation of dust. In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound, as with many non-hazardous chemical wastes, involves professional handling by a licensed waste disposal company.
-
Segregation and Storage :
-
Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
Store surplus and non-recyclable this compound in a clearly labeled, sealed container.
-
-
Consult Local Regulations :
-
Always dispose of chemical waste in accordance with local, state, and national regulations. Your institution's EHS office is the primary resource for these guidelines.
-
-
Engage a Licensed Disposal Company :
-
Recommended Disposal Method :
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are rooted in the understanding of the material's properties as determined by various experimental protocols. The safety data sheets for valine and its isotopologues reference standardized tests, such as those from the Organisation for Economic Co-operation and Development (OECD), to determine properties like toxicity. For instance, toxicity to fish is often determined using OECD Test Guideline 203. These protocols, while not detailed here, form the basis of the safety information provided.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
Essential Safety and Logistics for Handling D-Valine-d8
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling D-Valine-d8, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and maintain a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated form of the amino acid D-Valine, may cause skin, eye, and respiratory tract irritation. It may also be harmful if inhaled, swallowed, or absorbed through the skin.[1] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are crucial.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear suitable protective gloves. |
| Eye Protection | Goggles or Safety Glasses | Wear safety glasses with side shields or goggles. A face shield may also be appropriate.[1] |
| Skin and Body Protection | Protective Clothing | Wear suitable protective clothing. The type of body protection should be chosen based on the amount and concentration of the substance at the workplace.[1] |
| Respiratory Protection | Respirator | When necessary, use a NIOSH/CEN approved respirator.[1] A self-contained breathing apparatus may be required in certain situations.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent exposure and maintain the integrity of this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Engineering Controls : Handle this compound in a well-ventilated area.[1] Use appropriate exhaust ventilation where dust may form.[1]
-
Personal Hygiene : Practice good industrial hygiene and safety.[1] Wash hands before breaks and at the end of the workday.[1]
-
Avoid Dust Formation : Take measures to avoid the formation and inhalation of dust.[1]
-
Spill Containment : In case of a spill, sweep up the material and place it in a suitable, closed container for disposal.[1] Prevent the substance from entering sewers and public waters.[1]
Storage Plan
| Condition | Specification |
| Temperature | Store at room temperature.[1] |
| Light and Moisture | Store away from light and moisture.[1] |
| Incompatible Materials | Keep away from strong oxidizing agents.[1] |
Emergency Procedures and First Aid
In the event of exposure, immediate and appropriate first aid is essential.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Flush eyes with water as a precaution. Consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Disposal Workflow
It is imperative to dispose of this compound in a safe manner and in accordance with local and national regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Signaling Pathway of Potential Health Effects
The following diagram illustrates the potential pathways of exposure and the resulting physiological effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
